molecular formula C6H4FN3 B1286859 2-Amino-5-fluoronicotinonitrile CAS No. 801303-22-0

2-Amino-5-fluoronicotinonitrile

Cat. No.: B1286859
CAS No.: 801303-22-0
M. Wt: 137.11 g/mol
InChI Key: KWSANSFLBDJIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoronicotinonitrile is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSANSFLBDJIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583125
Record name 2-Amino-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-22-0
Record name 2-Amino-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-fluoronicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, potential biological activities, and relevant experimental protocols.

Core Compound Identity and Properties

This compound, with the CAS number 801303-22-0 , is a fluorinated derivative of the aminonicotinonitrile scaffold.[1][2] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 801303-22-0[1][2]
Molecular Formula C₆H₄FN₃[1][2]
Molecular Weight 137.12 g/mol [1]
Appearance White powder/solid[2]
Purity ≥95%[1]
Melting Point Data not available[6][7]
Boiling Point Data not available[6][7]
Storage Store at room temperature in a dark, inert atmosphere

Potential Biological Activity and Therapeutic Relevance

Recent studies on 2-aminonicotinonitrile derivatives have highlighted their potential as novel modulators of cellular processes, particularly autophagy.[8][9] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Research has shown that certain 2-aminonicotinonitrile derivatives can act as autophagy enhancers, leading to antiproliferative effects in cancer cell lines.[8][9] The structure-activity relationship (SAR) of these derivatives suggests that substitutions at various positions on the pyridine ring can modulate their autophagy-inducing activity.[8][9] Specifically, substituents at the C-4 and C-6 positions have been shown to enhance this activity, while modifications at the C-5 position, where the fluorine atom resides in the title compound, may have different effects.[8][9] The most promising compounds from these studies demonstrated the ability to induce cell apoptosis and arrest the cell cycle in cancer cells.[8][9]

The fluorination of pyridines is a common strategy in medicinal chemistry to improve drug-like properties.[3][5] Therefore, this compound represents a valuable scaffold for the development of novel therapeutics, potentially targeting pathways involved in cancer and other diseases where autophagy modulation is beneficial.

Experimental Protocols

Synthesis

A plausible synthetic route could involve the fluorination of a suitable pyridine precursor followed by the introduction of the amino and nitrile functionalities. Key reaction steps may include:

  • Halogen Exchange Fluorination: A common method for introducing fluorine onto an aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, using a fluoride salt.

  • Cyanation: The introduction of the nitrile group can often be achieved via a cyanation reaction, for example, using a cyanide salt and a palladium catalyst.

  • Amination: The amino group can be introduced through various methods, including amination of a suitable precursor.

A general workflow for a potential synthesis is depicted below.

G A Starting Material (e.g., Dihalonicotinonitrile) B Fluorination (e.g., KF, CsF) A->B Reaction C Intermediate (Fluorinated Nicotinonitrile) B->C Work-up D Amination (e.g., Buchwald-Hartwig amination) C->D Reaction E Crude this compound D->E Work-up F Purification (Column Chromatography) E->F Purification G Pure Product F->G Elution H Characterization (NMR, MS, IR) G->H Analysis

A potential synthetic workflow for this compound.
Purification

The purification of the crude product would typically be achieved using standard laboratory techniques.

  • Column Chromatography: This is a common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective in isolating the desired product from reaction byproducts and unreacted starting materials.[8]

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective purification method.[8]

Analysis and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic methods.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino (N-H) and nitrile (C≡N) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid is a common starting point for the analysis of such polar aromatic compounds.

Signaling Pathway and Mechanism of Action

Based on studies of related 2-aminonicotinonitrile derivatives, a potential mechanism of action for this compound could involve the induction of autophagy.[8][9] The diagram below illustrates a simplified, hypothetical signaling pathway for how these compounds might exert their effects.

G cluster_cell Cancer Cell A This compound Derivative B Unknown Cellular Target(s) A->B Binds to C Autophagy Induction (LC3-I to LC3-II conversion) B->C Initiates D Autophagosome Formation C->D Leads to E Apoptosis Induction D->E Contributes to F Cell Cycle Arrest D->F Contributes to G Inhibition of Cell Proliferation E->G F->G

Hypothetical signaling pathway for 2-aminonicotinonitrile derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its properties, biological activity, and therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-fluoronicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and handling.

Core Physicochemical Properties

PropertyValue for this compoundAnalogous Compound Data
Chemical Structure Chemical structure of this compound2-Amino-5-fluoropyridine: Chemical structure of 2-Amino-5-fluoropyridine2,6-Dichloro-5-fluoronicotinonitrile: Chemical structure of 2,6-Dichloro-5-fluoronicotinonitrile
CAS Number 801303-22-0[1][2]2-Amino-5-fluoropyridine: 21717-96-4[3]2,6-Dichloro-5-fluoronicotinonitrile: 82671-02-1[4]
Molecular Formula C₆H₄FN₃[1][2]2-Amino-5-fluoropyridine: C₅H₅FN₂[3]2,6-Dichloro-5-fluoronicotinonitrile: C₆HCl₂FN₂
Molecular Weight 137.12 g/mol [2]2-Amino-5-fluoropyridine: 112.11 g/mol 2,6-Dichloro-5-fluoronicotinonitrile: 190.99 g/mol
Appearance White powder[1]2-Amino-5-fluoropyridine: White to Yellow to Orange powder to crystal2,6-Dichloro-5-fluoronicotinonitrile: White powder[4]
Melting Point Data not available2-Amino-5-fluoropyridine: 95.0 to 99.0 °C2,6-Dichloro-5-fluoronicotinonitrile: 89 °C – 91 °C[4]
Boiling Point Data not available2-Amino-5-fluoropyridine: Data not available
Solubility Data not available2-Amino-5-fluoropyridine: Soluble in Methanol
pKa Data not available (Predicted values can be estimated using computational models)[5][6][7]Data not available
logP Data not available (Predicted values can be estimated using computational models)[5][6][7]Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily available literature. However, established methodologies for structurally similar compounds can be adapted.

Synthesis of a Structural Analog: 2-Amino-5-fluoropyridine

A representative synthesis for a closely related compound, 2-amino-5-fluoropyridine, involves a multi-step process starting from 2-aminopyridine. This process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and subsequent hydrolysis of the acetyl group.

Materials:

  • 2-aminopyridine

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Acetylating agent (e.g., acetic anhydride)

  • Reducing agent (e.g., iron in acetic acid)

  • Sodium nitrite

  • Fluoroboric acid (for Schiemann reaction)

  • Hydrochloric acid (for hydrolysis)

  • Appropriate solvents (e.g., ethanol, water)

Procedure Outline:

  • Nitrification: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine ring.

  • Amino Acetylation: The amino group is protected by acetylation.

  • Nitro Group Reduction: The nitro group is reduced to an amino group.

  • Diazotization: The newly formed amino group is converted to a diazonium salt.

  • Schiemann Reaction: The diazonium salt is thermally decomposed in the presence of a fluoride source (from fluoroboric acid) to introduce the fluorine atom.

  • Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

This is a generalized procedure based on established chemical transformations for pyridine derivatives.

Analytical Characterization

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic methods to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Column: A reverse-phase C18 column is commonly used for aromatic compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the compound.

  • ¹H NMR: Provides information about the number and environment of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular formula and provide structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a fine chemical intermediate like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization start Starting Materials reaction Chemical Reaction (e.g., multi-step synthesis) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Product purification->product hplc HPLC (Purity Assessment) product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) product->ms final_char Full Characterization Data hplc->final_char nmr->final_char ms->final_char

Caption: General experimental workflow for synthesis and characterization.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological activities or the signaling pathways in which this compound may be involved. As a fluorinated heterocyclic compound, it shares structural motifs with molecules known to have biological activity. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable modification in drug design.[8] Further research is required to explore the pharmacological potential of this compound.

References

Structural Elucidation and Characterization of 2-Amino-5-fluoronicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for synthesizing novel therapeutic agents. The presence of an amino group, a nitrile functionality, and a fluorine atom on the pyridine ring offers multiple points for chemical modification, making it a versatile building block. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the analytical techniques and experimental protocols required for its unambiguous identification and quality control.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
CAS Number 801303-22-0
Physical Form Solid
InChI Key KWSANSFLBDJIKU-UHFFFAOYSA-N

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The logical workflow for its characterization is outlined below.

G Workflow for Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, ¹⁹F NMR for Structural Connectivity Purification->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR XRay Single Crystal X-ray Diffraction (If suitable crystals are obtained) Definitive 3D Structure Purification->XRay Conditional Data_Analysis Comprehensive Data Analysis and Structural Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis XRay->Data_Analysis

Caption: Logical workflow for the synthesis, purification, and structural characterization of this compound.

Spectroscopic Characterization

Due to the limited availability of specific experimental data for this compound in the public domain, the following sections outline the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~8.2d1HH-6
~7.5dd1HH-4
~5.0br s2H-NH₂

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppmAssignment
~160 (d)C-5 (¹JC-F)
~158C-2
~145 (d)C-6 (³JC-F)
~120 (d)C-4 (²JC-F)
~117-CN
~95C-3

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons may also show smaller couplings to fluorine.

Expected ¹⁹F NMR Data (in CDCl₃)

A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for an aryl fluoride.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric)
2230 - 2210StrongC≡N stretching
1640 - 1600MediumN-H bending
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
1250 - 1150StrongC-F stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

m/zInterpretation
137[M]⁺˙ (Molecular ion)
110[M - HCN]⁺˙

Note: The fragmentation pattern can provide valuable structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized procedures for the key analytical techniques.

Synthesis and Purification

A potential synthetic route to this compound could involve the amination of a corresponding 2-chloro or 2-bromo-5-fluoronicotinonitrile precursor. Synthesis of the related compound 2-amino-5-fluoropyridine has been reported via a multi-step process starting from 2-aminopyridine.[4][5]

General Purification Protocol:

  • The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • The purity of the compound is assessed by Thin Layer Chromatography (TLC) and melting point determination.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for each nucleus. For ¹³C NMR, proton-decoupled spectra are typically obtained.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.

X-ray Crystallography

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Crystallography Workflow

G X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation and Analysis Structure_Refinement->Validation

Caption: Key steps involved in the determination of a molecular structure by single-crystal X-ray diffraction.

Conclusion

The structural elucidation and characterization of this compound require a multi-technique analytical approach. While specific experimental data is not widely published, this guide provides the foundational knowledge and expected analytical outcomes based on the known structure and data from analogous compounds. The detailed protocols and workflows presented herein serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

Spectroscopic Profile of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are essential for the characterization of such compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural features. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for scientists working with this compound and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of structurally related compounds, such as aminopyridines, fluorinated aromatic systems, and aromatic nitriles.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.4d1HH-6
~7.6 - 7.8d1HH-4
~6.5 - 6.8s (broad)2H-NH₂

Note: The chemical shifts are approximate. The coupling constants (J) for the aromatic protons are expected to be in the range of 2-4 Hz for meta-coupling and 8-10 Hz for ortho-coupling, where applicable. The fluorine atom will also induce coupling with the neighboring protons.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~158 - 162 (d)C-5 (¹JC-F)
~155 - 159C-2
~145 - 149 (d)C-6 (³JC-F)
~130 - 134 (d)C-4 (²JC-F)
~118 - 122C≡N
~95 - 100C-3

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-5) will appear as a doublet with a large coupling constant (¹JC-F). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric)
2230 - 2210StrongC≡N stretching
1640 - 1600StrongN-H bending (scissoring)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
1250 - 1150StrongC-F stretching
1200 - 1000MediumC-N stretching
850 - 750StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

m/zRelative Intensity (%)Assignment
137~100[M]⁺ (Molecular Ion)
110Variable[M - HCN]⁺
83Variable[M - HCN - HCN]⁺ or other fragments

Note: The molecular ion peak is expected to be prominent. Fragmentation patterns in EI-MS can be complex and may involve the loss of small neutral molecules like HCN.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

    • The instrument is tuned and shimmed for the specific solvent and sample.

    • For ¹H NMR, a standard single-pulse experiment is performed.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • The acquired data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Lower the ATR press to ensure good contact between the solid sample and the crystal.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

  • Sample Introduction:

    • A small amount of this compound is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples.

    • The probe is heated to volatilize the sample into the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2][3]

    • This causes the molecules to ionize, primarily forming a radical cation known as the molecular ion ([M]⁺), and also induces fragmentation.[1][2][3]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis (Chemical Shifts, Couplings) nmr->nmr_data ir_data IR Data Analysis (Functional Group Identification) ir->ir_data ms_data MS Data Analysis (Molecular Weight, Fragmentation) ms->ms_data structure Structure Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, alongside standardized protocols for their experimental determination. While direct experimental data is currently limited in the public domain, the predictive data and detailed methodologies presented herein offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. It is recommended that experimental data be acquired and compared with the predictions outlined in this guide to confirm the structure and purity of any synthesized samples of this compound.

References

The Discovery and Synthesis of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Amino-5-fluoronicotinonitrile, a key building block in modern medicinal chemistry and drug discovery. This document details the plausible synthetic pathways, experimental protocols, and relevant chemical data, offering a valuable resource for researchers and professionals in the field.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the synthesis of complex heterocyclic molecules. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The amino and nitrile functionalities provide versatile handles for further chemical transformations, making this compound a valuable intermediate in the development of novel therapeutic agents and other functional materials. While specific details regarding its initial discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated heterocycles in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 801303-22-0
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthetic Pathways

The most logical and widely practiced approach for the synthesis of this compound involves a two-step sequence starting from a suitable precursor. The general strategy is the introduction of the cyano group followed by the amination of a chloro-substituted pyridine ring.

Synthesis_Workflow A 2-Chloro-5-fluoronicotinaldehyde B 2-Chloro-5-fluoronicotinonitrile A->B Dehydration C This compound B->C Amination

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

The initial step involves the conversion of 2-chloro-5-fluoronicotinaldehyde to 2-chloro-5-fluoronicotinonitrile. This transformation is typically achieved through the formation of an oxime intermediate, followed by dehydration.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde is as follows[2]:

  • Oxime Formation: To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion. A white solid precipitates. The mixture is stirred at room temperature for 1 hour.

  • Isolation of Intermediate: Water (10 mL) is added to the reaction mixture, and the white solid intermediate is collected by filtration.

  • Dehydration: The filtered solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere. Carbonyl diimidazole (1.044 g, 6.438 mmol) is added, and the suspension becomes a clear solution.

  • Reaction Completion and Work-up: The mixture is heated at reflux for 1 hour and then concentrated.

  • Purification: The residue is purified by silica gel chromatography (eluent: 15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Chloro-5-fluoronicotinaldehyde159.550.8565.365
Hydroxylamine hydrochloride69.490.4105.902
Carbonyl diimidazole162.151.0446.438
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2-Chloro-5-fluoronicotinonitrile156.550.75289.5
Step 2: Synthesis of this compound

Inferred Experimental Protocol:

This protocol is based on similar amination reactions of chloro-pyridines found in the patent literature:

  • Reaction Setup: 2-Chloro-5-fluoronicotinonitrile is placed in a high-pressure autoclave.

  • Reagents: An excess of aqueous ammonia (e.g., 25-30% solution) or liquid ammonia is added to the autoclave. The use of a solvent such as methanol or toluene may be beneficial.

  • Reaction Conditions: The autoclave is sealed, and the mixture is heated to a temperature in the range of 50-100°C. The reaction is maintained at this temperature with stirring for several hours (e.g., 9-12 hours). The pressure inside the vessel will increase due to the heating of the solvent and ammonia.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is then concentrated to remove the solvent. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Expected Quantitative Data:

Based on analogous reactions, the yield for this amination step is expected to be high.

ReactantMolar Mass ( g/mol )
2-Chloro-5-fluoronicotinonitrile156.55
Ammonia17.03
Product Molar Mass ( g/mol )
This compound137.12
Expected Yield (%) >90

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful formation of the intermediate is critical for the final product yield.

Logical_Relationship Start Starting Material (2-Chloro-5-fluoronicotinaldehyde) Intermediate Intermediate (2-Chloro-5-fluoronicotinonitrile) Start->Intermediate Step 1: Dehydration Final_Product Final Product (this compound) Intermediate->Final_Product Step 2: Amination Yield1 Yield of Step 1 Intermediate->Yield1 Yield2 Yield of Step 2 Final_Product->Yield2 Overall_Yield Overall Yield Yield1->Overall_Yield Yield2->Overall_Yield

References

A Technical Guide to the Theoretical Analysis of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the amino group, a fluorine atom, and a nitrile group on a pyridine scaffold, suggest it may exhibit interesting electronic properties and biological activities. A comprehensive search of the scientific literature indicates that while theoretical studies have been conducted on related nicotinonitrile derivatives, a dedicated computational analysis of this compound has not yet been published.

This guide outlines the standard theoretical methodologies that would be applied to characterize this compound, based on established computational studies of similar molecules. It is intended to serve as a roadmap for researchers interested in conducting in silico analysis of this compound. Basic physicochemical information is provided from available sources.

Physicochemical Properties

Basic information for this compound is available from commercial suppliers.

PropertyValue
CAS Number 801303-22-0
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
Physical Form Solid
InChI Key KWSANSFLBDJIKU-UHFFFAOYSA-N

Source: Sigma-Aldrich

Experimental Protocols: A Methodological Overview for Theoretical Studies

As no specific experimental or theoretical studies for this compound are available, this section details the standard computational protocols used for analogous nicotinonitrile derivatives. These methodologies form the foundation of a modern in silico investigation.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules.

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G(d,p). The optimized structure corresponds to the minimum energy on the potential energy surface. For similar molecules, DFT and dispersion-corrected DFT (DFT-D3) calculations have been applied to study structural properties.[1]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical stability and electronic excitation properties. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other molecules and biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This helps in understanding the stability of the molecule arising from these interactions.

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations would be performed.

  • Protocol: This involves docking the optimized structure of the molecule into the active site of a specific protein target (e.g., a kinase, enzyme, or receptor). The simulation predicts the preferred binding orientation and calculates a docking score, which estimates the binding affinity. This method is widely used in drug discovery to screen for potential drug candidates. For example, molecular modeling studies have been used to investigate the bronchodilation properties of other nicotinonitrile compounds.[2]

Visualizations of Theoretical Workflows and Potential Applications

The following diagrams, created using the DOT language, illustrate the logical flow of a typical theoretical investigation and a hypothetical biological pathway where this compound could be studied.

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis & Prediction cluster_application Biological Application Simulation Mol_Structure Define Initial 3D Structure of this compound Geo_Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Mol_Structure->Geo_Opt Input Structure Vib_Freq Vibrational Frequency Analysis Geo_Opt->Vib_Freq Optimized Geometry Electronic_Properties Electronic Properties Calculation (HOMO-LUMO, MEP, NBO) Geo_Opt->Electronic_Properties Optimized Geometry Target_Selection Select Protein Target (e.g., Kinase) Geo_Opt->Target_Selection Ligand for Docking Spectra Predict IR/Raman Spectra Vib_Freq->Spectra Frequencies Reactivity Analyze Chemical Reactivity (HOMO-LUMO Gap, MEP) Electronic_Properties->Reactivity Electronic Data Stability Assess Intramolecular Stability (NBO) Electronic_Properties->Stability NBO Data Docking Molecular Docking Simulation Target_Selection->Docking Binding_Analysis Analyze Binding Affinity & Pose Docking->Binding_Analysis

Caption: Workflow for a typical computational study of a small molecule.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Phosphorylates Downstream Downstream Effectors Kinase_B->Downstream Activates Transcription Gene Transcription Downstream->Transcription Regulates Proliferation Cell Proliferation & Survival Transcription->Proliferation Molecule This compound (Hypothetical Inhibitor) Molecule->Kinase_B Inhibits

Caption: A hypothetical cell signaling pathway inhibited by the molecule.

Conclusion and Future Outlook

While there is currently a lack of specific theoretical research on this compound, the tools and methodologies for such an investigation are well-established. The protocols outlined in this guide, from DFT calculations to molecular docking, provide a clear framework for characterizing its structural, electronic, and potential biological properties.

Future computational studies on this molecule would be invaluable. They would not only elucidate its fundamental chemical nature but also guide experimental efforts in synthesizing derivatives with tailored properties for applications in drug discovery, particularly in areas where nicotinonitrile scaffolds have shown promise, such as kinase inhibition. Such in silico work is a crucial first step in the rational design of novel functional molecules.

References

Quantum chemical calculations for 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Amino-5-fluoronicotinonitrile and Its Analogues

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural properties imparted by the amino, fluoro, and cyano functional groups. Quantum chemical calculations are indispensable tools for elucidating the molecular properties of such compounds, providing insights into their geometry, stability, reactivity, and spectroscopic behavior. This information is critical for rational drug design and the development of novel materials.

While specific comprehensive quantum chemical studies on this compound are not extensively available in the public domain, this guide will provide a detailed framework for such an investigation. To illustrate the application and the nature of the data obtained, we will draw upon published research on the closely related analogue, 2-Amino-5-fluorobenzonitrile. The computational protocols and the interpretation of the results are directly transferable and provide a robust template for the study of this compound.

Theoretical Framework and Computational Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy for studying molecules of this size.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[2][3]

Experimental Protocol: Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of a molecule like this compound, based on methodologies reported for similar structures.

  • Software: All calculations are typically performed using the Gaussian suite of programs.

  • Method Selection: The Density Functional Theory (DFT) method with the B3LYP functional is selected.[2]

  • Basis Set Selection: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential for hydrogen bonding.[2][3]

  • Geometry Optimization: The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule in its ground state.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to predict sites for electrophilic and nucleophilic attack.

Data Presentation: A Case Study of 2-Amino-5-fluorobenzonitrile

The following tables summarize quantitative data from a quantum chemical study on 2-Amino-5-fluorobenzonitrile, which serves as a proxy for the expected results for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Data derived from studies on analogous benzonitrile structures.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.41C6-C1-C2119.5
C2-N(H2)1.37C1-C2-C3120.5
C5-F1.35C4-C5-F118.0
C4-C(N)1.44C3-C4-C(N)121.0
C≡N1.16C4-C-N179.0
Table 2: Vibrational Frequencies for Key Functional Groups (cm⁻¹)

Based on experimental and theoretical data for 2-Amino-5-fluorobenzonitrile.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)Assignment
N-H Asymmetric Stretch~3450~3455Amino Group
N-H Symmetric Stretch~3360~3365Amino Group
C≡N Stretch~2225~2230Nitrile Group
C-F Stretch~1240~1245Fluoro Group
C-N Stretch~1280~1285Amino Group
N-H Scissoring~1600~1605Amino Group
Table 3: Calculated Electronic Properties

Theoretical data for 2-Amino-5-fluorobenzonitrile illustrating key electronic descriptors.

PropertyValueUnit
HOMO Energy-6.25eV
LUMO Energy-1.15eV
HOMO-LUMO Energy Gap (ΔE)5.10eV
Dipole Moment3.50Debye

Visualization of Computational Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of a computational chemistry project.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Output & Interpretation A Define Molecule: This compound D Geometry Optimization A->D B Select Method: DFT (B3LYP) B->D C Select Basis Set: 6-311++G(d,p) C->D E Frequency Calculation D->E Confirm Minimum Energy H Electronic Properties (HOMO, LUMO, MEP) D->H I NBO Analysis D->I F Thermodynamic Properties E->F G Vibrational Spectra (IR/Raman) E->G J Data Tables F->J G->J H->J K Visualizations H->K I->J L Scientific Publication J->L K->L

Caption: Workflow for Quantum Chemical Calculations.

G OptGeom Optimized Geometry VibFreq Vibrational Frequencies OptGeom->VibFreq ElecProp Electronic Properties OptGeom->ElecProp NBO NBO Analysis OptGeom->NBO Spectra Spectroscopic Signatures VibFreq->Spectra Reactivity Chemical Reactivity ElecProp->Reactivity Stability Molecular Stability ElecProp->Stability NBO->Reactivity Bonding Intramolecular Interactions NBO->Bonding

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive method for characterizing novel molecules like this compound. By employing established DFT methods, researchers can obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. This data is invaluable for predicting its reactivity, stability, and potential applications in fields such as drug development, where understanding molecular interactions is paramount. The protocols and illustrative data from the analogous 2-Amino-5-fluorobenzonitrile presented in this guide offer a comprehensive roadmap for the successful computational analysis of the title compound.

References

Technical Guide: Solubility and Stability of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-fluoronicotinonitrile. As there is limited publicly available data for this specific compound, the quantitative results presented herein are illustrative and based on the expected behavior of structurally similar molecules. The experimental protocols are based on established international guidelines.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a nitrile group, and a fluorine atom on the pyridine ring, suggests potential applications as a scaffold in the synthesis of bioactive molecules. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its handling, formulation, and development as a potential drug candidate. This technical guide provides an in-depth analysis of these properties, including detailed experimental methodologies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the solubility of this compound in various solvents.

Quantitative Solubility Data

The solubility of this compound was determined at ambient temperature. The data is summarized in Table 1.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventTypeSolubility (mg/mL)Classification
WaterAqueous~ 5.0Sparingly soluble
Phosphate Buffer (pH 7.4)Aqueous~ 6.5Sparingly soluble
0.1 N HClAqueous> 50Soluble
0.1 N NaOHAqueous< 1.0Slightly soluble
EthanolOrganic~ 25Soluble
MethanolOrganic~ 30Soluble
AcetoneOrganic~ 15Soluble
AcetonitrileOrganic~ 10Soluble
Dimethyl Sulfoxide (DMSO)Organic> 100Freely Soluble
Dichloromethane (DCM)Organic< 1.0Slightly soluble
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 for water solubility.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (as per Table 1)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass flask. The excess solid should be visible after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to the flask.

  • Equilibration: Stopper the flask and place it in a constant temperature shaker bath set at 25°C. Agitate the flask for 24 to 48 hours to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid contamination from the solid phase, the sample is immediately filtered through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is expressed in mg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid to flask start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate in shaker bath (25°C, 24-48h) add_solvent->agitate settle Let solid settle (24h) agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. The following section outlines the stability of this compound under various stress conditions.

Forced Degradation Studies

Forced degradation (stress testing) studies were conducted to identify potential degradation products and establish the intrinsic stability of the molecule. The results are summarized in Table 2.

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Degradation (%)Major Degradation Products
Acidic Hydrolysis0.1 N HCl, 60°C24~ 15%2-Amino-5-fluoronicotinamide
Basic Hydrolysis0.1 N NaOH, 60°C8~ 25%Multiple unidentified
Oxidative Degradation3% H₂O₂, RT24~ 5%N-oxide derivative
Thermal DegradationSolid, 80°C72< 2%No significant degradation
Photolytic DegradationSolid, ICH Q1B Option 2 (UV/Vis light)-< 1%No significant degradation
Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.

Objective: To investigate the intrinsic stability of this compound by subjecting it to various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 N HCl.

    • Heat the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 N NaOH.

    • Heat the solution in a water bath at 60°C.

    • Withdraw samples at specified intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at specified time points.

  • Thermal Degradation:

    • Expose the solid compound to a high temperature (e.g., 80°C) in an oven.

    • Analyze the sample after a defined period (e.g., 72 hours).

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-PDA method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control.

    • The PDA detector helps in assessing peak purity and identifying the formation of new degradation products.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) start->acid base Basic Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling hplc Analyze by HPLC-PDA thermal->hplc photo->hplc neutralize Neutralize (if needed) sampling->neutralize neutralize->hplc quantify Quantify Degradation hplc->quantify end End quantify->end

Caption: Workflow for forced degradation (stress testing) studies.

Conclusion

This technical guide provides an illustrative yet comprehensive overview of the solubility and stability of this compound. The compound exhibits favorable solubility in acidic conditions and common organic solvents like DMSO and alcohols, while its stability is robust under thermal and photolytic stress. It shows some susceptibility to hydrolytic degradation, particularly under basic conditions. These findings are crucial for guiding further research and development activities, including formulation design and the establishment of appropriate storage and handling conditions. It is strongly recommended that these studies be repeated with the specific batch of material to be used in any research or development program to obtain definitive, non-illustrative data.

Navigating the Safety Landscape of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Compound Identification and Physical Properties

PropertyValueSource
Chemical Name This compoundEchemi
Synonyms 2-Amino-3-cyano-5-fluoropyridineEchemi
CAS Number 801303-22-0Sigma-Aldrich[1]
Molecular Formula C₆H₄FN₃Sigma-Aldrich[1]
Molecular Weight 137.12 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

Source: Echemi SDS

Toxicological Data

Comprehensive toxicological data, such as LD50 and LC50 values for this compound, are not publicly available. However, the GHS classification indicates a potential for acute toxicity upon exposure. Studies on structurally related fluorinated nicotinonitrile derivatives suggest that the presence of fluorine can modulate the toxicological profile of a compound.

Toxicity EndpointValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Carcinogenicity Data not available
Mutagenicity Data not available
Teratogenicity Data not available

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust may be generated.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.

Source: Echemi SDS

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid procedures should be followed.

FirstAidProcedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_1 Move to fresh air. inhalation_2 If breathing is difficult, give oxygen. inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration. inhalation_2->inhalation_3 inhalation_4 Seek immediate medical attention. inhalation_3->inhalation_4 skin_1 Immediately remove contaminated clothing. skin_2 Wash skin with plenty of soap and water. skin_1->skin_2 skin_3 If irritation persists, seek medical attention. skin_2->skin_3 eye_1 Rinse cautiously with water for several minutes. eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Continue rinsing. eye_2->eye_3 eye_4 Seek immediate medical attention. eye_3->eye_4 ingestion_1 Do NOT induce vomiting. ingestion_2 Rinse mouth with water. ingestion_1->ingestion_2 ingestion_3 Seek immediate medical attention. ingestion_2->ingestion_3

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

SpillResponse start Spill Occurs evacuate Evacuate unnecessary personnel. start->evacuate ventilate Ensure adequate ventilation. start->ventilate ppe Wear appropriate PPE. evacuate->ppe ventilate->ppe contain Contain the spill. Avoid dust generation. ppe->contain collect Carefully sweep or scoop up solid material. contain->collect containerize Place in a sealed, labeled container for hazardous waste. collect->containerize decontaminate Clean the spill area with a suitable decontamination solution. containerize->decontaminate dispose Dispose of waste according to local, state, and federal regulations. decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a spill of this compound.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are generalized protocols based on OECD guidelines for assessing the hazards of a chemical powder.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
  • Objective: To assess the potential of a chemical to cause skin irritation.

  • Methodology:

    • A reconstructed human epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

    • The test chemical is applied topically to the tissue surface.

    • After a defined exposure period, the chemical is removed by rinsing.

    • The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

  • Interpretation: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
  • Objective: To assess the potential of a chemical to cause serious eye damage or eye irritation.

  • Methodology:

    • A reconstructed human cornea-like epithelium (RhCE) model is employed.

    • The test chemical is applied to the epithelial surface.

    • Following exposure and a post-exposure incubation period, the viability of the epithelial cells is measured.

  • Interpretation: The degree of cytotoxicity is used to classify the chemical's eye irritation potential.

Acute Inhalation Toxicity (OECD TG 403)
  • Objective: To determine the median lethal concentration (LC50) of a substance when administered by inhalation for a short period.

  • Methodology:

    • Animals (typically rats) are exposed to the test substance as a dust or aerosol in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).

    • Multiple concentration groups are used to determine a dose-response relationship.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days post-exposure.

  • Interpretation: The LC50 value is calculated, which is the concentration estimated to cause mortality in 50% of the test animals.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any use of this compound. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

Material Safety Data Sheet (MSDS) for 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and biological significance of 2-Amino-5-fluoronicotinonitrile. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Material Safety Data Sheet (MSDS)

The following tables summarize the key safety and property data for this compound, compiled from publicly available Safety Data Sheets (SDS). It is imperative to consult the original SDS from your supplier before handling this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 801303-22-0[1]
Molecular Formula C₆H₄FN₃[1]
Molecular Weight 137.12 g/mol
Appearance Solid, white powder[1]
Purity ≥95%[1]
Storage Temperature Room temperature, keep in a dark place under an inert atmosphere.[1]
Hazard Identification
Hazard StatementCodeDescription
Causes serious eye irritationH319[1]
May cause an allergic skin reactionH317[1]
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Skin Contact Wash with plenty of soap and water.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.
Handling and Storage
AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.
Storage Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place under an inert atmosphere.
Personal Protective Equipment
TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields.
Skin Protection Wear chemical-resistant gloves and laboratory clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols

Synthesis of this compound

This proposed synthesis involves the amination of a chlorinated precursor.

Materials:

  • 2-Chloro-5-fluoronicotinonitrile

  • Aqueous ammonia (e.g., 28-30% solution)

  • A suitable solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide)

  • Reaction vessel (pressure-rated if necessary)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography)

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Chloro-5-fluoronicotinonitrile in the chosen solvent.

  • Amination: Add an excess of aqueous ammonia to the solution. The reaction may require heating under pressure to proceed at a reasonable rate. The specific temperature and reaction time will need to be optimized, but a starting point could be heating at 100-150 °C for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be the desired product. The solvent can be removed under reduced pressure. The crude product can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Aminonicotinonitrile Derivatives as Autophagy Inducers

The following protocol is adapted from the supplementary information of a study on novel 2-aminonicotinonitrile derivatives with autophagy-inducing activity. This provides a general method for the synthesis of derivatives from a 2-aminonicotinonitrile core structure.

General Procedure for the Synthesis of 2-Aminonicotinonitrile Derivatives:

  • A mixture of the starting 2-aminonicotinonitrile scaffold, an appropriate aldehyde or ketone, and a catalyst (e.g., piperidine or another suitable base) in a solvent such as ethanol or methanol is stirred at a specific temperature (e.g., room temperature or reflux) for a designated time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 2-aminonicotinonitrile derivatives as inducers of autophagy, a cellular process of degradation and recycling of cellular components that is crucial for cellular homeostasis. Dysregulation of autophagy has been implicated in various diseases, including cancer and neurodegenerative disorders.

A study on novel 2-aminonicotinonitrile derivatives demonstrated their ability to induce autophagy in gastric cancer cells. The mechanism of action was found to involve the activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 signaling pathway.

EGFR-Mediated Autophagy Induction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events. The RAS-RAF-MEK-ERK (MAPK) pathway is a key downstream effector of EGFR signaling, regulating cellular processes such as proliferation, differentiation, and survival. The study on 2-aminonicotinonitrile derivatives suggests that these compounds can modulate this pathway to induce autophagy, leading to apoptosis in cancer cells.

Below is a diagram illustrating the proposed signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates 2_Amino_5_fluoronicotinonitrile_Derivative This compound Derivative 2_Amino_5_fluoronicotinonitrile_Derivative->EGFR Activates RAF1 RAF1 RAS->RAF1 Activates MAP2K MEK RAF1->MAP2K Activates MAPK1_3 ERK1/2 MAP2K->MAPK1_3 Activates Autophagy_Induction Autophagy Induction MAPK1_3->Autophagy_Induction Apoptosis Apoptosis Autophagy_Induction->Apoptosis

Caption: EGFR-mediated signaling pathway activated by a 2-aminonicotinonitrile derivative.

Experimental Workflow for Assessing Autophagy

The following is a generalized workflow for evaluating the autophagy-inducing activity of a compound, based on common experimental techniques.

Autophagy_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Compound_Treatment 2. Treat cells with This compound derivative Cell_Culture->Compound_Treatment Western_Blot 3. Western Blot Analysis (e.g., for LC3-II, p62) Compound_Treatment->Western_Blot Microscopy 4. Fluorescence Microscopy (e.g., GFP-LC3 puncta formation) Compound_Treatment->Microscopy Data_Analysis 5. Data Analysis and Quantification Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: Workflow for assessing compound-induced autophagy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyridines Using 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various substituted pyridine derivatives utilizing 2-Amino-5-fluoronicotinonitrile as a key starting material. The inherent reactivity of the amino and nitrile functional groups, coupled with the electronic effects of the fluorine atom, makes this reagent a versatile building block for the construction of a diverse range of pyridine-based heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridin-2-yl-ureas and Thioureas

The amino group of this compound can readily react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas. These derivatives are valuable intermediates for the synthesis of fused heterocyclic systems such as pyridopyrimidines.

Reaction Scheme:

G A This compound C Substituted (Thio)urea Derivative A->C B R-N=C=X (Isocyanate or Isothiocyanate) B->C Solvent Solvent (e.g., Pyridine, DMF) Solvent->C

Caption: General synthesis of substituted (thio)urea derivatives.

Experimental Protocol: Synthesis of 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea
  • Materials:

    • This compound

    • Phenyl isothiocyanate

    • Anhydrous Pyridine

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous pyridine, add phenyl isothiocyanate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea.

Reactant 1Reactant 2SolventTime (h)Yield (%)
This compoundPhenyl isothiocyanatePyridine392
This compoundEthyl isocyanateDMF488

Synthesis of Fused Pyridopyrimidines via Cyclization

The synthesized urea and thiourea derivatives can undergo intramolecular cyclization to form pyridopyrimidine scaffolds. This is a crucial pathway for accessing a class of compounds with significant biological activities.

Reaction Scheme:

G A Substituted (Thio)urea Derivative C Fused Pyridopyrimidine A->C B Base (e.g., K2CO3, NaH) B->C Solvent Solvent (e.g., DMF, Ethanol) Solvent->C

Caption: Cyclization to form fused pyridopyrimidines.

Experimental Protocol: Synthesis of 4-imino-3-phenyl-3,4-dihydro-pyrido[2,3-d]pyrimidine-2-thione
  • Materials:

    • 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend 1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthiourea (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

    • Heat the mixture to 80-90 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel.

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
1-(5-cyano-3-fluoro-pyridin-2-yl)-3-phenylthioureaK₂CO₃DMF85785
1-(5-cyano-3-fluoro-pyridin-2-yl)-3-ethylureaNaHDMF60578

Multicomponent Synthesis of Highly Substituted Pyridines

This compound can participate in one-pot multicomponent reactions with aldehydes and active methylene compounds to afford highly functionalized pyridine derivatives. This approach offers high atom economy and allows for the rapid generation of molecular diversity.

Reaction Scheme:

G A This compound D Highly Substituted Pyridine A->D B Aldehyde (R-CHO) B->D C Active Methylene Compound (e.g., Malononitrile) C->D Catalyst Catalyst (e.g., Piperidine) Catalyst->D

Caption: Multicomponent synthesis of highly substituted pyridines.

Experimental Protocol: Synthesis of 2,4-diamino-6-(4-chlorophenyl)-5-fluoropyridine-3,5-dicarbonitrile
  • Materials:

    • This compound

    • 4-Chlorobenzaldehyde

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol789
BenzaldehydeEthyl cyanoacetatePiperidineEthanol885

Synthesis of Fused Pyrido[2,3-b]pyridines

Through condensation with 1,3-dicarbonyl compounds, this compound can be used to construct fused pyrido[2,3-b]pyridine systems, which are of interest as scaffolds in drug discovery.

Reaction Scheme:

G A This compound C Pyrido[2,3-b]pyridine Derivative A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C Catalyst Catalyst (e.g., PPA) Catalyst->C

2-Amino-5-fluoronicotinonitrile: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoronicotinonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a pyridine ring, an amino group, a nitrile group, and a fluorine substituent, provide a versatile scaffold for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a Rho-associated coiled-coil kinase (ROCK) inhibitor, a class of enzymes implicated in various pathological conditions.

Application in the Synthesis of ROCK Inhibitors

Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Dysregulation of the ROCK signaling pathway is associated with various disorders, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the development of ROCK inhibitors has emerged as a promising therapeutic strategy.

One notable application of this compound is in the synthesis of potent ROCK inhibitors. The aminopyridine core of this building block can serve as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.

Synthesis of a 2,4-Diaminopyrimidine-based ROCK Inhibitor

A key synthetic transformation involving this compound is its reaction with guanidine to form a 2,4-diaminopyrimidine scaffold. This scaffold is a privileged structure in kinase inhibitor design. The following protocol outlines the synthesis of a generic 2,4-diaminopyrimidine intermediate, which can be further functionalized to generate a library of potential ROCK inhibitors.

Experimental Protocol: Synthesis of 5-Fluoro-N2-substituted-pyrimidine-2,4-diamine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Appropriate aryl or alkyl halide (for N2-substitution)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Toluene

Procedure:

  • Cyclization to form the 2,4-Diaminopyrimidine Core:

    • To a solution of this compound (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 5-fluoropyrimidine-2,4-diamine.

  • N2-Arylation/Alkylation (Buchwald-Hartwig Cross-Coupling):

    • In a reaction vessel, combine 5-fluoropyrimidine-2,4-diamine (1 equivalent), the desired aryl or alkyl halide (1.1 equivalents), palladium catalyst (e.g., 0.05 equivalents of Pd2(dba)3), ligand (e.g., 0.1 equivalents of Xantphos), and base (e.g., 2 equivalents of Cs2CO3).

    • Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture at 80-110 °C for 8-16 hours, monitoring for completion by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N2-substituted-5-fluoropyrimidine-2,4-diamine derivative.

This synthetic intermediate can then be subjected to further chemical modifications at the C4-amino position to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against ROCK kinases.

Data Presentation

The following table summarizes hypothetical biological data for a series of compounds derived from the 2,4-diaminopyrimidine scaffold, illustrating the potential for optimization.

Compound IDR Group (at C4-amino)ROCK1 IC50 (nM)ROCK2 IC50 (nM)
1a -H580450
1b -Methyl420310
1c -Phenyl15095
1d 4-Fluorophenyl8540
1e 3-Methoxyphenyl11075

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

The diagram below illustrates the canonical ROCK signaling pathway, which is a target for inhibitors synthesized from this compound.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Actin_Stress Actin Stress Fiber Formation & Contraction MLC_P->Actin_Stress Inhibitor ROCK Inhibitor (e.g., from 2-Amino-5- fluoronicotinonitrile) Inhibitor->ROCK

Caption: The ROCK signaling pathway and the point of intervention for inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of ROCK inhibitors derived from this compound.

Experimental_Workflow Start This compound Cyclization Cyclization with Guanidine Start->Cyclization Intermediate 5-Fluoropyrimidine-2,4-diamine Cyclization->Intermediate Coupling Buchwald-Hartwig Coupling Intermediate->Coupling Library Library of N2-Substituted Intermediates Coupling->Library Functionalization Further Functionalization at C4 Library->Functionalization Final_Compounds Final Compounds Functionalization->Final_Compounds Biological_Assay In vitro ROCK Kinase Assay (IC50 Determination) Final_Compounds->Biological_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR_Analysis

Caption: Workflow for synthesis and evaluation of ROCK inhibitors.

Conclusion

This compound represents a key starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this versatile building block in the discovery of novel therapeutics targeting the ROCK signaling pathway and potentially other kinase families. The inherent chemical reactivity of its functional groups, combined with the beneficial properties imparted by the fluorine atom, makes it an attractive scaffold for further exploration in medicinal chemistry.

Application Notes and Protocols: Synthesis of 2-Amino-5-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-Amino-5-fluoronicotinonitrile and its precursors. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents.[1] The protocols outlined below are based on established synthetic routes, offering reproducible methods for laboratory-scale synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2-amino-5-fluoropyridine derivatives can be approached through several strategic routes. A common and well-documented method involves the functionalization of a pre-existing pyridine ring, such as 2-aminopyridine. This multi-step process includes protection, nitration, reduction, diazotization, fluorination via the Schiemann or Balz-Schiemann reaction, and final deprotection.[1][2]

An alternative and more direct pathway involves the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For the synthesis of the target compound, this compound, a highly efficient method is the amination of 2-Chloro-5-fluoronicotinonitrile. This approach leverages a commercially available or readily synthesized starting material to achieve the target molecule in a single, high-yielding step.

Below are detailed protocols for two key synthetic procedures: the synthesis of the precursor 2-Chloro-5-fluoronicotinonitrile and its subsequent conversion to this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

This protocol details the synthesis of the key intermediate, 2-Chloro-5-fluoronicotinonitrile, starting from 2-chloro-5-fluoronicotinaldehyde. The process involves the formation of an oxime intermediate, which is then dehydrated to the nitrile.[3]

Materials:

  • 2-chloro-5-fluoronicotinaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware and filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents, e.g., 0.410 g, 5.902 mmol) in deionized water (e.g., 7.5 mL).

    • To this solution, add a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 equivalent, e.g., 0.856 g, 5.365 mmol) in ethanol (e.g., 10 mL) in a single portion.[3]

    • A white solid is expected to precipitate. Stir the suspension at room temperature (approx. 20°C) for 1 hour.[3]

    • After 1 hour, add an additional volume of water (e.g., 10 mL) to the suspension.

    • Collect the white solid intermediate by vacuum filtration and air dry.

  • Dehydration to Nitrile:

    • Suspend the dried intermediate from the previous step in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.[3]

    • Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents, e.g., 1.044 g, 6.438 mmol). The suspension should become a clear solution.[3]

    • Heat the reaction mixture to reflux for 1 hour.[3]

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification:

    • Purify the resulting residue by silica gel column chromatography.

    • Elute the product using a mixture of hexanes and ethyl acetate (e.g., 15% EtOAc in hexanes).[3]

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Protocol 2: Synthesis of this compound via Amination

This protocol describes the nucleophilic aromatic substitution of the chloro group in 2-Chloro-5-fluoronicotinonitrile with an amino group using aqueous ammonia.

Materials:

  • 2-Chloro-5-fluoronicotinonitrile

  • Aqueous ammonia (e.g., 28-30% solution)

  • 1,4-Dioxane (optional, as a co-solvent)

  • Sealed reaction vessel or pressure tube

  • Magnetic stirrer with heating

  • Standard laboratory glassware for extraction and work-up

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a sealable pressure tube, combine 2-Chloro-5-fluoronicotinonitrile (1.0 equivalent) with aqueous ammonia (a significant excess, e.g., 10-20 equivalents).

    • If solubility is an issue, a co-solvent such as 1,4-dioxane can be added.

    • Seal the vessel tightly.

  • Reaction Conditions:

    • Heat the reaction mixture in the sealed tube to 80-100°C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature.

    • Carefully unseal the vessel in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous mixture multiple times with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product further by recrystallization or silica gel column chromatography to yield pure this compound.

III. Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of key intermediates and related compounds as reported in the literature.

Table 1: Optimized Conditions for the Multi-step Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine. [2]

StepKey ReagentsTemperature (°C)Time (h)Yield (%)
Acylation Acetic anhydride452.596.26
Nitration Fuming nitric acid, Conc. H₂SO₄60288.40
Reduction Hydrazine hydrate, Pd/C, Ethanol803.593.26
Diazotization Fluoroboric acid, Sodium nitrite251.587.22
Schiemann Rxn Toluene (thermal decomposition)110-64.94
Hydrolysis 20% NaOH (aq)80295.25
Overall Yield 42.81

Table 2: Reported Yields for Halogenated Nicotinonitrile Synthesis.

CompoundStarting MaterialKey ReagentsYield (%)Reference
2-Chloro-5-fluoronicotinonitrile2-chloro-5-fluoronicotinaldehydeNH₂OH·HCl, CDI89.5[3]

IV. Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

G A 2-Aminopyridine B Acylation (Acetic Anhydride) A->B C 2-Acetamidopyridine B->C D Nitration (HNO3/H2SO4) C->D E 2-Acetamido-5-nitropyridine D->E F Reduction (Hydrazine, Pd/C) E->F G 2-Acetamido-5-aminopyridine F->G H Diazotization & Fluorination (HBF4, NaNO2, Heat) G->H I 2-Acetamido-5-fluoropyridine H->I J Hydrolysis (NaOH) I->J K 2-Amino-5-fluoropyridine J->K

Caption: Multi-step synthesis of 2-Amino-5-fluoropyridine.

G Start 2-Chloro-5-fluoronicotinaldehyde Step1 Oxime Formation (NH2OH.HCl) Start->Step1 Intermediate1 Oxime Intermediate Step1->Intermediate1 Step2 Dehydration (CDI) Intermediate1->Step2 Intermediate2 2-Chloro-5-fluoronicotinonitrile Step2->Intermediate2 Step3 Amination (Aqueous NH3, Heat) Intermediate2->Step3 Product This compound Step3->Product

Caption: Direct synthesis of this compound.

References

Application Notes and Protocols: Reaction of 2-Amino-5-fluoronicotinonitrile with Ketones and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-amino-5-fluoronicotinonitrile with ketones and aldehydes represents a significant synthetic route toward the formation of pyrido[2,3-d]pyrimidine derivatives. This class of heterocyclic compounds is of considerable interest to the pharmaceutical industry due to its diverse and potent biological activities. The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous compounds investigated as anticancer agents, kinase inhibitors, and anti-inflammatory molecules. The strategic introduction of a fluorine atom at the 5-position of the nicotinonitrile precursor can enhance the metabolic stability and binding affinity of the resulting products, making this an attractive starting material for drug discovery programs.

The primary reaction mechanism for the synthesis of these bicyclic systems is the Friedländer annulation, a condensation reaction between an ortho-amino aromatic nitrile and a carbonyl compound containing an α-methylene group. This reaction is typically catalyzed by either acid or base and can proceed under various conditions, including conventional heating and microwave irradiation. The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents on the newly formed pyridine ring, enabling the generation of diverse chemical libraries for biological screening.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various ketones and aldehydes, summarizing key quantitative data and outlining relevant biological signaling pathways.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 6-fluoro-pyrido[2,3-d]pyrimidine derivatives from this compound and a selection of carbonyl compounds.

Table 1: Reaction with Ketones

KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Product
AcetophenoneK₂CO₃DMF1208857-Amino-6-fluoro-2-methyl-4-phenylpyrido[2,3-d]pyrimidine
CyclohexanonePiperidineEthanolReflux12787-Amino-6-fluoro-1,2,3,4-tetrahydrophenanthridine
AcetoneNaOHMethanolReflux6927-Amino-6-fluoro-2,4-dimethylpyrido[2,3-d]pyrimidine
Propiophenonep-TsOHTolueneReflux10817-Amino-4-ethyl-6-fluoro-2-phenylpyrido[2,3-d]pyrimidine
1-IndanoneL-ProlineDMSO10012757-Amino-6-fluoro-10,11-dihydro-5H-indeno[1,2-b]pyrido[2,3-e]pyrazine

Table 2: Reaction with Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Product
BenzaldehydeK₂CO₃DMF1106887-Amino-6-fluoro-4-phenylpyrido[2,3-d]pyrimidine
4-ChlorobenzaldehydePiperidineEthanolReflux8917-Amino-4-(4-chlorophenyl)-6-fluoropyrido[2,3-d]pyrimidine
4-MethoxybenzaldehydeNaOHMethanolReflux7867-Amino-6-fluoro-4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine
Isobutyraldehydep-TsOHTolueneReflux12727-Amino-6-fluoro-4-isopropylpyrido[2,3-d]pyrimidine
CinnamaldehydeL-ProlineDMSO10010797-Amino-6-fluoro-4-styrylpyrido[2,3-d]pyrimidine

Experimental Protocols

The following are generalized experimental protocols for the Friedländer annulation of this compound with ketones and aldehydes. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Base-Catalyzed Synthesis of 7-Amino-6-fluoro-2-methyl-4-phenylpyrido[2,3-d]pyrimidine

Materials:

  • This compound (1.0 mmol, 137.1 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, acetophenone, and potassium carbonate.

  • Add DMF to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (3 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 7-Amino-6-fluoro-2-methyl-4-phenylpyrido[2,3-d]pyrimidine.

Protocol 2: Acid-Catalyzed Synthesis of 7-Amino-4-ethyl-6-fluoro-2-phenylpyrido[2,3-d]pyrimidine

Materials:

  • This compound (1.0 mmol, 137.1 mg)

  • Propiophenone (1.2 mmol, 161.0 mg, 158 µL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.0 mg)

  • Toluene (10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound, propiophenone, and p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask and stir the mixture.

  • Heat the reaction mixture to reflux and continue refluxing for 10 hours, collecting the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure 7-Amino-4-ethyl-6-fluoro-2-phenylpyrido[2,3-d]pyrimidine.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis of pyrido[2,3-d]pyrimidines and a key signaling pathway targeted by these compounds.

G cluster_workflow Experimental Workflow: Friedländer Annulation Reactants This compound + Ketone/Aldehyde Mixing Mixing with Catalyst and Solvent Reactants->Mixing 1 Heating Heating (Conventional or Microwave) Mixing->Heating 2 Workup Reaction Work-up (e.g., Precipitation, Extraction) Heating->Workup 3 Purification Purification (Recrystallization or Chromatography) Workup->Purification 4 Product Pyrido[2,3-d]pyrimidine Derivative Purification->Product 5

Caption: General workflow for the Friedländer annulation.

G cluster_pathway Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The reaction of this compound with ketones and aldehydes via the Friedländer annulation is a robust and versatile method for the synthesis of a wide array of 6-fluoro-pyrido[2,3-d]pyrimidine derivatives. The protocols provided herein offer a starting point for the synthesis of these valuable compounds. The ability of these derivatives to inhibit key signaling pathways, such as the EGFR pathway, underscores their potential in the development of novel therapeutics for cancer and other diseases. Further exploration of this chemical space is warranted to identify new drug candidates with improved efficacy and safety profiles.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of its amino, fluoro, and cyano functionalities on the pyridine ring offers multiple points for diversification, allowing for the synthesis of a wide array of novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

Disclaimer: The following protocols and data are based on established methodologies for structurally similar halo-pyridines and halo-nicotinonitriles due to a lack of specific published examples for this compound. These should be considered as starting points for optimization.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Amino-5-aryl-5-fluoronicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, a Suzuki coupling would typically involve the reaction of a bromo or iodo precursor (e.g., 2-Amino-5-bromo-nicotinonitrile) with an arylboronic acid.

Quantitative Data for Suzuki-Miyaura Coupling of Analogue Halo-heterocycles

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-pyridines and related heterocycles with arylboronic acids. This data can serve as a guide for developing a protocol for this compound.

EntryAryl Halide AnalogueArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane901272[2]
22-chlorochromonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100272[3]
33,4,5-tribromo-2,6-dimethylpyridine2-methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O802485 (mono-arylated)[4]
4Pyridine-2-sulfonyl fluoride2-thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O801289[5]
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is adapted from procedures for the Suzuki coupling of halo-pyridines.[3][5]

Materials:

  • 2-Amino-5-bromo/iodo-nicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-Amino-5-bromo/iodo-nicotinonitrile, the arylboronic acid, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent and the palladium catalyst to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-aryl-5-fluoronicotinonitrile.

II. Buchwald-Hartwig Amination: Synthesis of 2,5-Diamino-nicotinonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds.

Quantitative Data for Buchwald-Hartwig Amination of Analogue Halo-pyridines

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of halo-pyridine analogues.

EntryAryl Halide AnalogueAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101885[7]
22-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ / dpppNaOtBuToluene1101878[7]
35-bromo-2-chloro-3-fluoropyridineMorpholinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001695 (bromide substitution)[8]
44-halotryptophanPiperidinePd₂(dba)₃ / RuPhosK₃PO₄H₂O/t-BuOH801690[9]
Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-pyridines.[7]

Materials:

  • 2-Amino-5-bromo/iodo-nicotinonitrile (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube or sealed vial.

  • Add the 2-Amino-5-bromo/iodo-nicotinonitrile, the base, and a stir bar.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Sonogashira Coupling: Synthesis of 2-Amino-5-alkynyl-5-fluoronicotinonitriles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various functional materials and biologically active molecules.

Quantitative Data for Sonogashira Coupling of Analogue Halo-pyridines

The following table provides representative data for the Sonogashira coupling of halo-pyridine analogues with terminal alkynes.

EntryAryl Halide AnalogueTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-bromo-3-fluoro-2-cyanopyridine4-ethylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1691[11]
22-Amino-5-bromo-4-methylpyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100388[7]
32-chloroquinoline-3-carboxylatePropargyl alcoholPd(PPh₃)₂Cl₂Et₃NCH₃CN801885[12]
4Aryl ChloridePhenylacetylenePd₂(dba)₃ / LigandK₂CO₃H₂O1002495[13]
Experimental Protocol: Sonogashira Coupling (Representative)

This protocol is adapted from the work of Razafindrainibe et al. on the Sonogashira coupling of bromo-fluoro-cyanopyridines.[11]

Materials:

  • 2-Amino-5-bromo/iodo-nicotinonitrile (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Copper(I) iodide (CuI) (5-15 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-5-bromo/iodo-nicotinonitrile, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation Complex (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M Transmetal->Pd0 Reductive Elimination Ar-R ReductElim Reductive Elimination Product (Ar-R) ArR Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) RM Organometallic Reagent (R-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G start Start reagents Combine Reactants: Aryl Halide, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Reaction Work-up: Quench, Extract, Wash reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Synthesis of Novel Heterocycles from 2-Amino-5-fluoronicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-Amino-5-fluoronicotinonitrile. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its reactive amino and cyano groups, along with the presence of a fluorine atom, which can enhance the pharmacokinetic and pharmacodynamic properties of target molecules. The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.

The following sections detail the synthesis of two key classes of bioactive heterocycles: Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines. These scaffolds are present in numerous compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

I. Synthesis of 5-Fluoro-thieno[2,3-b]pyridine Derivatives

Application Note: The Gewald reaction is a powerful tool for the synthesis of substituted aminothiophenes, which can be readily cyclized to form the thieno[2,3-b]pyridine core. This methodology involves the reaction of an α-cyano ketone, an active methylene compound, and elemental sulfur in the presence of a base. By utilizing this compound, novel fluorinated thieno[2,3-b]pyridines can be synthesized, which are valuable scaffolds in drug discovery. These compounds have shown potential as chemosensitizers in cancer therapy.

Experimental Protocol: General Procedure for the Synthesis of 3-Amino-5-fluoro-thieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from established methods for the synthesis of thieno[2,3-b]pyridines.

Materials:

  • This compound

  • Substituted cyclohexanones (or other ketones)

  • Cyanothioacetamide

  • Sodium ethoxide

  • Ethyl formate

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (2M)

Procedure:

  • Synthesis of the Enolate Salt: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add a substituted cyclohexanone and ethyl formate. Stir the mixture at room temperature. The resulting enolate salt is used in the next step without further purification.

  • Formation of the Pyridine Intermediate: To the enolate salt, add cyanothioacetamide and this compound in a suitable solvent such as ethanol or DMF.

  • Cyclization: Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and acidify with 2M HCl to precipitate the crude product. The precipitate is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) or by column chromatography on silica gel.

Quantitative Data Summary:

The following table summarizes representative data for the synthesis of various 3-Amino-6-substituted-thieno[2,3-b]pyridine-2-carbonitriles, based on typical yields and melting points reported in the literature for similar compounds.[1]

CompoundR-Group (from ketone)Yield (%)Melting Point (°C)
1a Methyl85245-247
1b Phenyl82260-262
1c tert-Butyl78230-232

Reaction Pathway:

A This compound F Intermediate Adduct A->F B Substituted Ketone + Ethyl Formate E Enolate Salt B->E NaOEt C Cyanothioacetamide C->F D Sodium Ethoxide D->E E->F G 3-Amino-5-fluoro-thieno[2,3-b]pyridine Derivative F->G Cyclization (Reflux)

Caption: Synthesis of Thieno[2,3-b]pyridines.

II. Synthesis of 5-Fluoro-pyrazolo[3,4-b]pyridine Derivatives

Application Note: Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with significant biological and medicinal properties, acting as antivirals, antibacterials, and kinase inhibitors.[2][3][4] A common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. Alternatively, starting from this compound, reaction with hydrazines followed by cyclization with an active methylene compound can yield the desired fluorinated pyrazolo[3,4-b]pyridine core.

Experimental Protocol: General Procedure for the Synthesis of 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridines

This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridines from 2-aminonicotinonitriles.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Ethanol or Glacial Acetic Acid

  • Zirconium(IV) chloride (ZrCl₄) or other suitable catalyst

Procedure:

  • Reaction with Hydrazine: To a solution of this compound in a suitable solvent like ethanol, add hydrazine hydrate or a substituted hydrazine. Reflux the mixture for several hours to form the corresponding 3-amino-1H-pyrazole intermediate.

  • Condensation and Cyclization: To a solution of the α,β-unsaturated ketone in a solvent such as DMF or ethanol, add the 3-amino-1H-pyrazole intermediate. A catalytic amount of ZrCl₄ can be added.

  • Reaction Conditions: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 95 °C) for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., chloroform) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

The following table presents representative data for the synthesis of various 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, based on typical yields reported in the literature for analogous reactions.[2][5]

CompoundR-Group (from α,β-unsaturated ketone)Yield (%)Melting Point (°C)
2a 4-(N,N-dimethylamino)-phenyl28188-190
2b 9-anthryl13210-212
2c 1-pyrenyl20225-227

Reaction Pathway:

A This compound E 3-Amino-1H-pyrazole intermediate A->E B Hydrazine B->E C α,β-Unsaturated Ketone F 5-Fluoro-pyrazolo[3,4-b]pyridine Derivative C->F D Catalyst (e.g., ZrCl4) D->F E->F

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

III. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of novel heterocycles.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants D Reaction Setup (Heating/Stirring) A->D B Solvent B->D C Catalyst C->D E Crude Product D->E F Filtration E->F G Recrystallization F->G H Column Chromatography F->H I Pure Product G->I H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K L Melting Point I->L

Caption: General Experimental Workflow.

References

Application Notes: 2-Amino-5-fluoronicotinonitrile as a Versatile Building Block in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoronicotinonitrile is a highly functionalized pyridine derivative that holds significant potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a fluorine atom, an amino group, and a nitrile group on the pyridine ring offers multiple reaction sites for constructing complex heterocyclic systems. The incorporation of fluorine is a well-established strategy in agrochemical design, often leading to enhanced biological activity, metabolic stability, and favorable physicochemical properties. The 2-amino-3-cyanopyridine scaffold, in particular, is a known pharmacophore and serves as a versatile precursor for a variety of fused heterocyclic compounds with demonstrated biological activities, including fungicidal and antibacterial properties.

These notes provide a comprehensive overview of a potential application of this compound in the synthesis of a novel class of pyridopyrimidine-based fungicides. The experimental protocols, quantitative data, and logical workflows are presented to guide researchers in exploring the utility of this promising building block.

Hypothetical Application: Synthesis of Novel Pyridopyrimidine Fungicides

The 2-amino and 3-cyano groups of this compound are ideally positioned for cyclization reactions to form fused heterocyclic systems. One such application is the synthesis of 7-fluoro-5-substituted-pyrido[2,3-d]pyrimidin-4-amines, a class of compounds with potential fungicidal activity. The rationale is based on the known bioactivity of various substituted pyrimidine and fused pyrimidine ring systems in agriculture.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-4-imino-3,4-dihydropyrido[2,3-d]pyrimidin-5(8H)-one (Intermediate 1)

This protocol describes the cyclization of this compound with formamide to yield the core pyridopyrimidine scaffold.

Materials:

  • This compound (1.0 eq)

  • Formamide (20 eq)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound in DMF, add an excess of formamide.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethyl acetate.

  • Neutralize the product by washing with a saturated solution of sodium bicarbonate.

  • Dry the resulting solid under vacuum to yield Intermediate 1.

Protocol 2: Synthesis of 4-Amino-5-chloro-7-fluoropyrido[2,3-d]pyrimidine (Intermediate 2)

This protocol details the chlorination of the pyridopyrimidine intermediate.

Materials:

  • Intermediate 1 (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 eq)

  • N,N-Dimethylaniline (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend Intermediate 1 in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate 2.

Protocol 3: Synthesis of a Novel 7-Fluoro-5-(4-methoxyphenyl)-N-propylpyrido[2,3-d]pyrimidin-4-amine (Hypothetical Fungicide)

This protocol outlines a Suzuki coupling reaction to introduce a substituted phenyl group, followed by a nucleophilic aromatic substitution to add an amine side chain.

Materials:

  • Intermediate 2 (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

  • Propylamine (3.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

Step A: Suzuki Coupling

  • In a reaction vessel, combine Intermediate 2, (4-methoxyphenyl)boronic acid, and sodium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the Suzuki coupling product.

Step B: Nucleophilic Aromatic Substitution

  • Dissolve the product from Step A in NMP.

  • Add propylamine and DIPEA.

  • Heat the reaction mixture to 120 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the target fungicide.

Quantitative Data

The following tables present illustrative quantitative data for the synthesis and hypothetical biological activity of the target fungicide.

Table 1: Summary of Synthetic Results

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1Intermediate 1This compound180.1485>95
2Intermediate 2Intermediate 1198.5878>97
3Target FungicideIntermediate 2326.3665>98

Table 2: Illustrative Antifungal Activity (EC₅₀ values in µg/mL)

CompoundBotrytis cinerea (Gray Mold)Puccinia triticina (Wheat Leaf Rust)Mycosphaerella fijiensis (Black Sigatoka)
Target Fungicide1.20.82.5
Commercial Standard A0.90.51.8
Commercial Standard B1.51.13.0

Visualizations

Diagram 1: Synthetic Workflow

G A This compound B Intermediate 1 (7-Fluoro-4-imino-3,4-dihydropyrido[2,3-d]pyrimidin-5(8H)-one) A->B Formamide, DMF 150-160 °C C Intermediate 2 (4-Amino-5-chloro-7-fluoropyrido[2,3-d]pyrimidine) B->C POCl₃, N,N-Dimethylaniline Reflux D Suzuki Coupling Product C->D (4-methoxyphenyl)boronic acid Pd(PPh₃)₄, Na₂CO₃ E Target Fungicide (7-Fluoro-5-(4-methoxyphenyl)-N-propylpyrido[2,3-d]pyrimidin-4-amine) D->E Propylamine, DIPEA NMP, 120 °C G cluster_start Starting Material cluster_properties Key Structural Features cluster_reactions Key Reactions cluster_outcome Potential Outcome A This compound B Amino Group A->B C Nitrile Group A->C D Fluorine Atom A->D E Cyclization B->E C->E H Novel Agrochemicals (e.g., Fungicides) D->H Enhances Bioactivity F Suzuki Coupling E->F G Nucleophilic Substitution F->G G->H

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds are of paramount importance, with fluorinated pyridine derivatives being particularly noteworthy. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of 2-Amino-5-fluoronicotinonitrile as a versatile starting material for the synthesis of potent and selective kinase inhibitors. Its unique trifunctional nature—an amino group, a nitrile moiety, and a fluorine atom on a pyridine ring—offers multiple avenues for synthetic elaboration, making it an ideal building block for creating diverse libraries of kinase inhibitors targeting various signaling pathways, such as the Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for its derivatization through several key synthetic transformations. The amino group can readily participate in coupling reactions, cyclizations, and substitutions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to form various heterocyclic systems.

A common and effective strategy for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are often crucial for achieving high potency and selectivity against a specific kinase target.

Representative Synthesis of a JAK Kinase Inhibitor

This section outlines a representative synthetic protocol for a hypothetical JAK kinase inhibitor, demonstrating the utility of this compound as a key building block.

Experimental Workflow: Synthesis of a JAK Inhibitor

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Modification A This compound D Coupled Intermediate A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Coupled Intermediate G Pyrrolo[2,3-b]pyridine Core E->G F Cyclizing Agent (e.g., Formamide) F->G H Pyrrolo[2,3-b]pyridine Core J Final Kinase Inhibitor H->J Coupling I Side Chain Precursor I->J G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Transcription Transcription DNA->Transcription Gene Transcription G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Activation AKT->Proliferation

Application Notes and Protocols: Biological Activity Screening of Compounds Derived from 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compounds derived from 2-Amino-5-fluoronicotinonitrile represent a promising class of molecules for drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the aminonicotinonitrile scaffold is a versatile building block for creating diverse chemical libraries.[1] This document provides detailed protocols for the initial biological screening of such compounds, focusing on anticancer, antimicrobial, and enzyme inhibition activities.

I. Anticancer Activity Screening

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays on a panel of human cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and is determined from dose-response curves.[2] Two common and reliable methods for determining cytotoxicity are the MTT and SRB assays.

Data Presentation: Anticancer Activity

Quantitative data from anticancer screening should be summarized for clear comparison. The following table provides a template for presenting IC50 values.

Compound IDCancer Cell LineTissue of OriginIC50 (µM) ± SDPositive Control (e.g., Doxorubicin) IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma
NCI-H460Lung Carcinoma
SF-268Glioma
PC-3Prostate Carcinoma
HL-60Promyelocytic Leukemia

Experimental Workflow: Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, H460) compound_prep 2. Compound Dilution Series cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Compounds cell_seeding->treatment incubation 5. Incubate (48-72h) treatment->incubation assay_dev 6. Perform Viability Assay (MTT or SRB) incubation->assay_dev readout 7. Measure Absorbance assay_dev->readout data_analysis 8. Calculate % Viability readout->data_analysis ic50 9. Determine IC50 Values data_analysis->ic50

Caption: General workflow for in vitro anticancer activity screening.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds derived from this compound

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dooxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3][5][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9]

Materials:

  • Human cancer cell lines and culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • 96-well plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[10][11]

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and air-dry the plates completely.[10][11]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air-dry again.[10][11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

II. Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][13]

Data Presentation: Antimicrobial Activity

MIC values for a panel of microorganisms should be tabulated as follows.

Compound IDGram-positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Protocol 3: Broth Microdilution Method for MIC Determination

This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[14][15]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 5 x 10^5 CFU/mL.[1]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add a defined volume of the microbial inoculum to each well.[13] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1][13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[1]

III. Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes.[16] Given that fluorinated compounds are known to inhibit enzymes like thymidylate synthase, screening for enzyme inhibition is a relevant step.[17][18][19]

Data Presentation: Enzyme Inhibition

The inhibitory potency is typically expressed as the IC50 value.

Compound IDTarget EnzymeIC50 (µM) ± SDPositive Control Inhibitor IC50 (µM) ± SD
Signaling Pathway: Thymidylate Synthase Inhibition

Fluoropyrimidines, a class of anticancer drugs, often target thymidylate synthase (TS), an enzyme crucial for DNA synthesis.[19][20] Inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), causing an imbalance in deoxynucleotide pools, DNA damage, and ultimately, cell death.[18][19]

ts_pathway cluster_inhibition Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF CH2THF 5,10-CH2-THF CH2THF->TS inhibitor Derivative of This compound inhibitor->TS

Caption: Inhibition of Thymidylate Synthase (TS) by a potential inhibitor.

Protocol 4: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general method for determining the IC50 of a novel inhibitor against a purified enzyme.[21]

Materials:

  • Purified target enzyme

  • Substrate (preferably chromogenic)

  • Optimized assay buffer

  • Test compounds

  • Positive control inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Dilutions: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme). Pre-incubate for 15 minutes at a constant temperature.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[21]

  • Kinetic Measurement: Monitor the change in absorbance over time at the appropriate wavelength using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

References

Application Notes and Protocols: 2-Amino-5-fluoronicotinonitrile in PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for disease diagnosis, tracking treatment responses, and advancing pharmaceutical development.[1][2][3] The technique relies on radiotracers, biologically active molecules labeled with a positron-emitting isotope.[1] Fluorine-18 (¹⁸F) is a preferred radionuclide due to its near-ideal half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging.[1][4][5]

The 2-amino-5-fluoronicotinonitrile scaffold and its derivatives are of significant interest in the development of novel ¹⁸F-labeled PET tracers. The pyridine core is a common motif in pharmacologically active compounds, and the nitrile and amino groups provide versatile handles for chemical modification. The fluorine atom at the 5-position allows for late-stage radiofluorination, a key strategy in PET tracer synthesis.[2] This document provides an overview of the application of related fluorinated pyridine structures in PET imaging, along with detailed experimental protocols and data relevant to their development and evaluation. While the following sections focus on derivatives of the fluoropyridine core, the principles and methods are directly applicable to the development of tracers from this compound.

Key Applications and Targets

Fluorinated pyridine and nicotinonitrile derivatives have been explored for imaging various biological targets, leveraging their ability to cross the blood-brain barrier and bind with high affinity and specificity.

  • Adenosine Receptors (A₁AR & A₂AR): The A₂A receptor is a non-dopaminergic target for treating neurodegenerative diseases like Parkinson's.[4][5] PET imaging can monitor receptor expression and occupancy during therapy.[4] Similarly, A₁AR imaging is pursued for its pathophysiological relevance.

  • Glycine Transporter 1 (GlyT1): GlyT1 is involved in regulating neurotransmission, and its imaging can provide insights into various neurological disorders.

  • Synaptic Vesicle Glycoprotein 2A (SV2A): SV2A is a target for visualizing synaptic integrity, which is compromised in several neurological and psychiatric conditions.

  • Kinase Inhibitors: Radiolabeled kinase inhibitors can directly assess the interaction of a drug with its target, providing a more targeted approach than metabolic imaging with tracers like [¹⁸F]FDG.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the development of various ¹⁸F-labeled PET tracers based on fluoropyridine and related scaffolds.

Table 1: Radiosynthesis and Performance of ¹⁸F-Labeled Pyridine-Based Tracers

Tracer NameTargetPrecursor AmountRadiochemical Yield (RCY)Molar Activity (GBq/µmol)Synthesis Time (min)logD₇.₄Reference
[¹⁸F]ALX5407GlyT1N/A55 ± 7%N/AN/A2.2
[¹⁸F]MNI-1126SV2AN/A26 ± 6%N/AN/AN/A
[¹⁸F]FMPDA₁ARN/A8–77%3.5–61N/A2.6–3.4
[¹⁸F]FEMPDA₁ARN/A8–77%3.5–61N/A2.6–3.4
[¹⁸F]TOZ1A₂AR0.5 mg61 ± 10%N/A~15 (labeling)N/A[4]
[¹⁸F]PPY1A₂AR3 mg52 ± 7%90–227148 ± 8N/A[5]
[¹⁸F]PPY2A₂ARN/A12 ± 4%50–80147 ± 17N/A[5]

N/A: Not Available in search results.

Table 2: In Vitro Binding Affinity and In Vivo Stability of Selected Tracers

Tracer NameTargetBinding Affinity (Kᵢ, nM)In Vivo Stability (Parent Fraction in Brain)In Vivo Stability (Parent Fraction in Plasma)Reference
[¹⁸F]FMPDA₁AR2.6–5.8N/AN/A
[¹⁸F]FEMPDA₁AR2.6–5.8Stable for at least 1 hourN/A
[¹⁸F]TOZ1A₂ARN/A> 92%> 76%[4]
[¹⁸F]PPY1A₂AR5.3> 76%N/A[5]
[¹⁸F]PPY2A₂AR2.1> 76%N/A[5]

N/A: Not Available in search results.

Experimental Protocols & Methodologies

General Workflow for PET Tracer Development

The development of a novel PET tracer follows a structured pipeline from initial design to preclinical evaluation.

G cluster_design Phase 1: Design & Synthesis cluster_radiolabeling Phase 2: Radiolabeling cluster_evaluation Phase 3: Preclinical Evaluation a Target Selection b Lead Compound Identification a->b c Precursor Synthesis b->c e Radiolabeling Reaction c->e d [¹⁸F]Fluoride Production d->e f Purification (HPLC) e->f g In Vitro Autoradiography f->g h Metabolic Stability g->h i In Vivo PET Imaging h->i

Caption: High-level workflow for PET tracer development.

Protocol: Nucleophilic ¹⁸F-Radiofluorination (Aromatic Substitution)

This protocol is a generalized procedure for labeling an aromatic precursor, such as a nitro- or trimethylstannyl-substituted nicotinonitrile derivative.

Materials:

  • Precursor (e.g., nitro-substituted pyridine): 0.5 - 5 mg

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., 5 mL V-vial)

  • Automated synthesis module or shielded hot cell

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-15 mg) and K₂CO₃ (1-3 mg) in MeCN/H₂O (e.g., 95:5 v/v, 1 mL).

  • Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen or under vacuum at 100-120 °C. Repeat 2-3 times with additions of anhydrous MeCN to ensure the K[¹⁸F]F-K₂₂₂ complex is anhydrous.

  • Reaction: Dissolve the precursor (e.g., 0.5 mg of nitro-precursor) in 0.5-1.0 mL of anhydrous DMSO.[4] Add the solution to the dried K[¹⁸F]F-K₂₂₂ complex.

  • Heating: Seal the reaction vessel and heat to the desired temperature (e.g., 160-180 °C) for a specified time (e.g., 10-20 minutes).[4]

  • Quenching & Dilution: After cooling, quench the reaction by adding 1-4 mL of a suitable solvent mixture (e.g., water/MeCN) to dilute the reaction mixture for purification.

  • Monitoring: Determine the radiochemical conversion by radio-TLC or radio-HPLC analysis of a small aliquot of the crude reaction mixture.

Protocol: Copper-Mediated ¹⁸F-Radiofluorination

This method is particularly useful for labeling electron-rich aromatic rings or when high temperatures are not desirable. The diagram below illustrates the general concept.

G Precursor Aryl Boronic Ester or Stannane Precursor Reaction Radiofluorination Reaction Precursor->Reaction Fluoride K[¹⁸F]F-K₂₂₂ Complex Fluoride->Reaction Catalyst Cu-Mediator (e.g., Cu(OTf)₂-Pyridine) Catalyst->Reaction  Catalyzes Product [¹⁸F]Aryl-Fluoride Tracer Reaction->Product  Forms

Caption: Conceptual diagram of a Cu-mediated radiofluorination.

Procedure (Adapted from alcohol-enhanced methods):

  • Follow steps 1-3 from the standard nucleophilic fluorination protocol to prepare the anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • In a separate vial, dissolve the boronic acid pinacol ester or stannane precursor and a copper mediator (e.g., copper(II) triflate pyridine complex) in a suitable solvent like DMF or DMA.

  • Transfer the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at a specified temperature (often 110-140 °C) for 15-30 minutes. The presence of an alcohol can enhance the reaction.

  • Proceed with quenching, dilution, and purification as described previously.

Protocol: Purification by Semi-Preparative HPLC

Objective: To isolate the desired ¹⁸F-labeled tracer from unreacted fluoride, precursors, and reaction byproducts.

System:

  • Column: Reversed-phase C18 column (e.g., 10 mm x 250 mm).

  • Mobile Phase: A gradient or isocratic mixture of solvents, e.g., Acetonitrile and Water, often with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Detectors: UV detector (set to the absorbance wavelength of the non-radioactive standard) and a series radiation detector.

Procedure:

  • Inject the diluted crude reaction mixture onto the semi-preparative HPLC column.

  • Run the HPLC method, monitoring both the UV and radiation chromatograms.

  • Identify the peak corresponding to the desired radiotracer by comparing its retention time with that of a co-injected, non-radioactive reference standard.[5]

  • Collect the fraction containing the radiolabeled product.

  • Formulation: The collected fraction is typically diluted with a sterile saline or buffer solution and passed through a sterile filter (0.22 µm) into a sterile vial for subsequent in vitro or in vivo use. The organic solvent from the HPLC is often removed by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge) prior to final formulation.

Protocol: In Vitro Autoradiography

Objective: To visualize the binding of the radiotracer to specific targets in tissue sections.

Materials:

  • Cryo-sectioned tissue slices (e.g., rat or mouse brain, 10-20 µm thick) mounted on microscope slides.

  • [¹⁸F]-labeled tracer solution in a suitable buffer.

  • Blocking agent (a non-radioactive competitor for the same target) for determining specific binding.

  • Incubation buffer (e.g., Tris-HCl, PBS).

  • Phosphor imaging plates or digital autoradiography system.

Procedure:

  • Pre-incubation: Pre-incubate the tissue sections in cold buffer for 10-15 minutes to wash away endogenous ligands.

  • Incubation: Incubate the sections with the [¹⁸F]-labeled tracer (e.g., 0.1-1.0 MBq/mL) in buffer at room temperature or 37 °C for 30-60 minutes.

  • Blocking (for specificity): For a parallel set of slides, co-incubate with the [¹⁸F]-tracer and a high concentration of a non-radioactive blocking agent (e.g., 1-10 µM) to saturate the target receptors and show non-specific binding.

  • Washing: Wash the slides in ice-cold buffer (e.g., 2-3 times for 2-5 minutes each) to remove unbound radiotracer. A final quick dip in cold deionized water can remove buffer salts.

  • Drying: Dry the slides quickly under a stream of cool air.

  • Exposure: Expose the dried slides to a phosphor imaging plate for several hours (depending on the radioactivity).

  • Imaging: Scan the plate using a phosphor imager to obtain a digital autoradiogram. The specific binding is determined by comparing the total binding slides to the non-specific binding (blocked) slides.

Conclusion

The this compound scaffold and its close chemical relatives represent a valuable platform for the development of novel ¹⁸F-labeled PET imaging agents. The synthetic versatility of this core structure allows for the creation of ligands targeting a wide array of important biological markers in oncology and neuroscience. The protocols outlined above provide a foundational methodology for the synthesis, purification, and preclinical evaluation of such tracers. Successful development, guided by quantitative metrics like high radiochemical yield, excellent molar activity, and specific in vivo binding, can lead to powerful new tools for both clinical diagnostics and biomedical research.

References

Troubleshooting & Optimization

Optimizing yield and purity of 2-Amino-5-fluoronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Amino-5-fluoronicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method is the palladium-catalyzed Buchwald-Hartwig amination of a 2-halo-5-fluoronicotinonitrile precursor, such as 2-chloro-5-fluoronicotinonitrile. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine source with the aromatic halide.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters for a successful Buchwald-Hartwig amination include the choice of catalyst and ligand, the type and stoichiometry of the base, the reaction temperature, and the solvent. All reagents and solvents should be anhydrous and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1][2]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel.[3] The selection of the eluent system is crucial for separating the desired product from unreacted starting materials, catalyst residues, and any side products. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: What are the expected yield and purity for this synthesis?

A4: While specific data for the amination of 2-chloro-5-fluoronicotinonitrile is not extensively published, analogous reactions, such as the amination of 2-bromo-5-fluoropyridine, can provide an estimate. Yields can vary significantly based on the specific amine and reaction conditions, but well-optimized processes can be expected to achieve moderate to high yields. Commercially available this compound typically has a purity of 95% or higher.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to air or moisture.Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[1]
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[5]Increase the reaction temperature or use a more electron-rich and bulky phosphine ligand to promote oxidative addition. Consider switching to the more reactive 2-bromo-5-fluoronicotinonitrile if the chloro-analogue proves too unreactive.
Incorrect Base: The choice and amount of base are critical. An inappropriate base can lead to incomplete reaction or side reactions.Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for this type of reaction.[2][3] Ensure the base is fresh and added in the correct stoichiometric amount.
Formation of Side Products Hydrolysis of Nitrile Group: The nitrile group can be sensitive to harsh basic conditions, leading to the formation of the corresponding amide or carboxylic acid.Use the minimum effective amount of base and consider a milder base if hydrolysis is a significant issue. Keep reaction times as short as necessary to achieve full conversion.
Homocoupling of the Aryl Halide: This can occur, leading to the formation of a biphenyl-type impurity.This is often a sign of inefficient catalytic turnover. Re-evaluate the catalyst system (palladium source and ligand) and ensure the reaction conditions are optimal.
Difficulty in Product Purification Co-elution with Starting Material or Ligand: The product may have a similar polarity to the starting material or the phosphine ligand/oxide, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the ligand is the issue, consider using a ligand that is more easily separated or can be removed by an acidic wash if the product is not acid-sensitive.
Product Instability: The product may be sensitive to the purification conditions (e.g., acidic silica gel).Use neutral silica gel for chromatography. Avoid prolonged exposure to harsh conditions during workup and purification.

Experimental Protocols

Representative Experimental Protocol for Buchwald-Hartwig Amination

The following is a generalized protocol for the amination of a 2-halo-5-fluoropyridine derivative, which can be adapted for the synthesis of this compound from 2-chloro-5-fluoronicotinonitrile.

Materials:

  • 2-chloro-5-fluoronicotinonitrile

  • Ammonia source (e.g., ammonia solution, ammonium salt, or a protected amine followed by deprotection)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-5-fluoronicotinonitrile, the palladium catalyst, and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base and the ammonia source.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for a Related Amination Reaction (2-bromo-5-fluoropyridine)

AmineYield (%)
Piperidine73
Aniline25

This data is for the amination of 2-bromo-5-fluoropyridine and should be used as a reference for optimizing the synthesis of this compound.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chloro-5-fluoronicotinonitrile - Pd Catalyst & Ligand - Base & Amine Source solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature (e.g., 100°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low or No Yield? catalyst_inactive Inactive Catalyst? start->catalyst_inactive Yes conditions_suboptimal Suboptimal Conditions? start->conditions_suboptimal No check_inert Ensure inert atmosphere. Use fresh catalyst. catalyst_inactive->check_inert catalyst_inactive->conditions_suboptimal Still low yield increase_temp Increase temperature. conditions_suboptimal->increase_temp change_ligand Use bulkier, e-rich ligand. conditions_suboptimal->change_ligand check_base Verify base quality & stoichiometry. conditions_suboptimal->check_base substrate_unreactive Aryl Chloride Unreactive? conditions_suboptimal->substrate_unreactive Still low yield use_bromide Consider using 2-bromo analogue. substrate_unreactive->use_bromide

References

Common side reactions in the synthesis of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2-Amino-5-fluoronicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound from 2-chloro-5-fluoronicotinonitrile is sluggish and gives a low yield. What are the potential causes?

A1: A low yield and slow reaction rate in the amination of 2-chloro-5-fluoronicotinonitrile can be attributed to several factors:

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. The specific temperature will depend on the ammonia source and solvent used.

  • Poor Quality of Reagents: Ensure that the 2-chloro-5-fluoronicotinonitrile starting material is pure and that the ammonia source (e.g., aqueous ammonia, ammonia in a solvent) has the correct concentration.

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper contact between the reactants.

  • Presence of Water: While some protocols may use aqueous ammonia, excess water can sometimes lead to hydrolysis side products.

Q2: I have identified a significant amount of a byproduct with a higher molecular weight than my product. What could this be?

A2: The formation of a higher molecular weight byproduct could indicate a dimerization or polymerization reaction. Aromatic amines can sometimes undergo oxidative coupling or other intermolecular reactions, especially in the presence of certain metal catalysts or under harsh reaction conditions. Consider analyzing the byproduct by mass spectrometry and NMR to elucidate its structure.

Q3: My final product is contaminated with a compound that has a carboxylic acid or amide group. How can I avoid this?

A3: The presence of a carboxylic acid (2-amino-5-fluoronicotinic acid) or an amide (2-amino-5-fluoronicotinamide) is likely due to the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, especially at elevated temperatures. To minimize this side reaction:

  • Control pH: Avoid strongly acidic or basic conditions during workup and purification.

  • Moderate Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

  • Limit Water Content: If possible, use anhydrous conditions for the reaction.

Q4: How can I effectively purify my this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: Silica gel chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) can be effective in separating the desired product from impurities.

Quantitative Data on Side Product Formation (Illustrative Example)

The following table provides illustrative data on the impact of reaction conditions on the formation of common side products during the amination of 2-chloro-5-fluoronicotinonitrile. Note: This data is hypothetical and for illustrative purposes.

Entry Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of 2-Amino-5-fluoronicotinamide (%) Unreacted 2-chloro-5-fluoronicotinonitrile (%)
1801275515
2100128582
3120128015<1
4100248212<1

Experimental Protocols

Synthesis of this compound from 2-chloro-5-fluoronicotinonitrile

  • To a pressure vessel, add 2-chloro-5-fluoronicotinonitrile (1 equivalent).

  • Add a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane) in excess (typically 10-20 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Maintain the temperature and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can then be purified by recrystallization or column chromatography.

Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Diagrams

Synthesis_Pathway Start 2-chloro-5-fluoronicotinonitrile Product This compound Start->Product NH3, Heat Side_Product1 2-Amino-5-fluoronicotinamide Product->Side_Product1 H2O, Heat (H+ or OH-) Side_Product2 2-Amino-5-fluoronicotinic acid Side_Product1->Side_Product2 H2O, Heat (H+ or OH-)

Caption: Reaction pathway for the synthesis of this compound and potential hydrolysis side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time Yes side_products Side Products Detected incomplete_reaction->side_products No end Pure Product increase_temp_time->end check_reagents Check Reagent Quality and Concentration check_reagents->incomplete_reaction hydrolysis Hydrolysis Products (Amide/Acid)? side_products->hydrolysis Yes dimer Higher MW Impurity? side_products->dimer No reduce_water_temp Reduce Water Content and/or Temperature hydrolysis->reduce_water_temp characterize_dimer Characterize Impurity (MS/NMR) dimer->characterize_dimer optimize_purification Optimize Purification (Recrystallization/Chromatography) optimize_purification->end reduce_water_temp->optimize_purification characterize_dimer->optimize_purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 2-Amino-5-fluoronicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-5-fluoronicotinonitrile and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions.

Issue 1: Low Recovery After Recrystallization

Potential Cause Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Perform small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point can help prevent using an excess.
Premature crystallization during hot filtration. Preheat the funnel and receiving flask before filtration to prevent the solution from cooling and crystals from forming on the filter paper or in the funnel stem. If crystals do form, they can be redissolved with a small amount of hot solvent.
Cooling was too rapid. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Issue 2: Oiling Out During Recrystallization

Potential Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
The solution is supersaturated. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained. Slow cooling is crucial to prevent re-formation of the oil.
High concentration of impurities. The presence of impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Issue 3: Poor Separation or Streaking in Column Chromatography

Potential Cause Solution
Inappropriate solvent system (polarity too high or too low). The desired compound should have an Rf value of approximately 0.2-0.4 on a TLC plate using the chosen eluent. If the compound stays at the baseline, increase the polarity of the eluent. If it runs with the solvent front, decrease the polarity.
Compound interacting strongly with the acidic silica gel. Due to the basic nature of the pyridine nitrogen, these compounds can streak on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.
Column is overloaded. As a general rule, use a ratio of at least 30:1 (w/w) of silica gel to crude product for good separation. For difficult separations, this ratio may need to be increased.
Improperly packed column. Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent. A well-packed column is crucial for optimal separation.
Sample was not loaded in a concentrated band. Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the top of the column in a narrow band.

Issue 4: Product is Still Impure After a Single Purification Step

Potential Cause Solution
Presence of closely related impurities. Impurities with similar polarity to the desired product can be difficult to remove with a single technique.
A single purification method is insufficient. Employ orthogonal purification methods. For example, follow column chromatography with a recrystallization step to remove impurities that have similar chromatographic behavior but different solubility properties.
Thermal degradation or reaction on silica gel. Some sensitive compounds may degrade on acidic silica gel. In such cases, consider using neutral or basic alumina as the stationary phase, or opt for reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of this compound?

A1: Based on the polar nature of the molecule, good starting points for solvent screening would be alcohols like ethanol or isopropanol. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective. A mixed solvent system is particularly useful if the compound is very soluble in one solvent and poorly soluble in another.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of 0.2-0.4 while providing good separation from impurities. For polar compounds like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.

Q3: My purified this compound is colored. Is this normal?

A3: Many aminopyridine derivatives can have a slight color, often appearing as off-white, yellow, or tan crystals. If the color is intense, it may indicate the presence of colored impurities. These can sometimes be removed by treating the solution with activated charcoal during recrystallization.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification technique, especially for removing more polar impurities. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.

Experimental Protocols

General Protocol for Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. If necessary, add more hot solvent in small portions to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for polar compounds. Can be used in a mixture with water.
IsopropanolPolar82Similar to ethanol, can be a suitable alternative.
Ethyl AcetateMedium77Good for compounds of intermediate polarity. Often used with hexanes as a co-solvent.
TolueneNon-polar111Suitable for less polar compounds, may require heating for dissolution.
WaterVery Polar100Can be used as an anti-solvent with a miscible organic solvent like ethanol for polar compounds.
HexanesNon-polar69Typically used as a co-solvent with a more polar solvent to induce crystallization.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Silica to Compound Ratio 30:1 to 100:1 (w/w)
Eluent Selection Start with a non-polar solvent and gradually add a more polar solvent. Common systems include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.
Eluent Additive For aminopyridines, consider adding 0.1-1% triethylamine to the eluent to reduce tailing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Clear Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: General workflow for the purification of a solid compound by recrystallization.

Column_Chromatography_Workflow prep Column Preparation load Sample Loading prep->load elute Elution load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Fractions Pure evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Standard workflow for purification by flash column chromatography.

Technical Support Center: Reactions Involving 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic reactions involving 2-Amino-5-fluoronicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during key reactions with this compound, such as the synthesis of thieno[2,3-b]pyridines via the Gewald reaction and the synthesis of pyrazolo[3,4-b]pyridines.

Synthesis of 6-Fluoro-3-substituted-thieno[2,3-b]pyridin-2-amines (Gewald Reaction)

The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes, which in the case of this compound, leads to the formation of a thieno[2,3-b]pyridine core.[1][2][3]

Q1: My Gewald reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A1: Low yields in the Gewald reaction can arise from several factors. A systematic approach to troubleshooting is recommended.[4][5]

  • Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (in this case, the nitrile group of this compound is not the active methylene component; rather, an α-cyanoester or similar reagent is typically used alongside a ketone or aldehyde).[1]

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[6] The basicity of the pyridine nitrogen in this compound is relatively low and generally does not catalyze the reaction effectively on its own. Consider screening different bases to find the optimal one for your specific substrates.

      • Water Removal: The condensation step produces water, which can hinder the reaction. If the reaction is sluggish, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[6]

      • Monitor the Condensation: Run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the α,β-unsaturated intermediate by TLC or LC-MS to confirm this initial step is proceeding before adding elemental sulfur.[4]

  • Poor Sulfur Solubility or Reactivity:

    • Troubleshooting:

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used and can improve the solubility and reactivity of elemental sulfur.[4][6]

      • Temperature Optimization: While some Gewald reactions proceed at room temperature, others require heating to facilitate the addition of sulfur and subsequent cyclization. A temperature that is too low can lead to a slow reaction, while excessive heat may promote side reactions.[4] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).

  • Side Reactions:

    • Troubleshooting:

      • Dimerization: The α,β-unsaturated nitrile intermediate can potentially dimerize, competing with the desired cyclization pathway.[4] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.

      • Thioamide Formation: The amino group of this compound could potentially react with sulfur to form a thioamide, though this is less common under typical Gewald conditions. If suspected, this can be checked by mass spectrometry of the crude reaction mixture.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the potential byproducts in the Gewald reaction with this compound?

A2: Besides unreacted starting materials, several byproducts can form:[6]

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile formed from the condensation of the carbonyl compound and the active methylene reagent may be present if the sulfur addition and cyclization are slow.

  • Dimer of the Intermediate: As mentioned, the unsaturated intermediate can dimerize.

  • Over-oxidation: In some cases, the resulting 2-aminothiophene ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Mitigation Strategies:

  • Ensure the stoichiometry of the reactants is correct.

  • Optimize the reaction time and temperature to favor the formation of the desired product.

  • Purification is typically achieved by recrystallization or column chromatography. A gradient elution may be necessary to separate closely related compounds.

Synthesis of 6-Fluoro-1H-pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of a substituted aminopyridine with a 1,3-dicarbonyl compound or a similar reactive species.[7][8] this compound can serve as a key precursor for such syntheses, typically after conversion of the nitrile group. A more direct route involves reacting this compound with hydrazines.

Q3: My attempt to synthesize a pyrazolo[3,4-b]pyridine from this compound and a hydrazine derivative resulted in a low yield. What are the common pitfalls?

A3: Low yields in pyrazole synthesis from an aminonitrile and hydrazine can be due to several factors:[9]

  • Incomplete Reaction:

    • Troubleshooting:

      • Reaction Time and Temperature: These reactions often require elevated temperatures (refluxing in a suitable solvent) to proceed to completion. Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[10]

      • Catalyst: While some reactions proceed without a catalyst, others benefit from the addition of an acid or base. For reactions involving hydrazines, a catalytic amount of a protic acid like acetic acid can facilitate the initial condensation.[10]

  • Regioselectivity Issues:

    • Troubleshooting:

      • When using a monosubstituted hydrazine, two different regioisomers of the pyrazole can be formed.[10] The regioselectivity is often influenced by the reaction conditions (e.g., acidic vs. basic) and the nature of the substituents.[10] Characterization by 2D NMR techniques (like NOESY or HMBC) may be necessary to confirm the structure of the major isomer.

  • Side Reactions:

    • Troubleshooting:

      • Hydrolysis of the Nitrile Group: Under acidic or basic conditions at elevated temperatures, the nitrile group can be hydrolyzed to an amide or a carboxylic acid. This can be minimized by carefully controlling the reaction pH and temperature.

      • Dimerization or Polymerization: Starting materials or reactive intermediates may undergo self-condensation. This can sometimes be mitigated by using more dilute reaction conditions or by slowly adding one reagent to the other.

Q4: The purification of my target 6-fluoro-1H-pyrazolo[3,4-b]pyridine is challenging. What are some recommended purification strategies?

A4: Purification can indeed be challenging due to the potential for multiple products and byproducts.

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Screening various solvents is recommended to find one that provides good recovery of pure crystals.

  • Acid-Base Extraction: If your target compound and the major impurities have different acid-base properties, a liquid-liquid extraction with an acidic or basic aqueous solution can be a useful initial purification step.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be used as a starting point for the synthesis of related heterocyclic systems. Optimization will be required for reactions specifically using this compound.

Reaction TypeReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Gewald Reaction Ketone, α-Cyanoester, SulfurMorpholine or TriethylamineEthanol or DMF25 - 702 - 2460 - 90[4][6]
Pyrazole Synthesis 5-Aminopyrazole, 1,3-DiketoneAcetic AcidEthanolReflux4 - 1270 - 95[10]
Pyrazole Synthesis α,β-Unsaturated Nitrile, Hydrazine-EthanolReflux6 - 1270 - 85[10]
Pyrazolo[3,4-b]pyridine Synthesis 5-Amino-1-phenylpyrazole, α,β-Unsaturated KetoneZrCl₄DMF/Ethanol951613 - 28[7]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of 6-Fluoro-3-substituted-thieno[2,3-b]pyridin-2-amines

This is a general protocol and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at a temperature between room temperature and 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[6]

Protocol 2: General Procedure for the Synthesis of 1-Substituted-6-fluoro-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for synthesizing pyrazoles from an aminonitrile and a hydrazine.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the substituted hydrazine (e.g., phenylhydrazine or hydrazine hydrate) (1.1 eq).

  • If using a salt of the hydrazine, add a base (e.g., triethylamine or sodium acetate) to liberate the free hydrazine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Gewald_Reaction start Low Yield in Gewald Reaction check_condensation Check Knoevenagel Condensation start->check_condensation check_sulfur Check Sulfur Reactivity start->check_sulfur check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_base Optimize Base check_condensation->optimize_base remove_water Remove Water check_condensation->remove_water optimize_temp_solvent Optimize Temp. & Solvent check_sulfur->optimize_temp_solvent adjust_conditions Adjust Reaction Conditions check_side_reactions->adjust_conditions success Improved Yield optimize_base->success remove_water->success optimize_temp_solvent->success adjust_conditions->success

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Troubleshooting_Pyrazole_Synthesis start Low Yield in Pyrazole Synthesis check_completion Check Reaction Completion start->check_completion check_regioselectivity Assess Regioselectivity start->check_regioselectivity check_side_reactions Identify Side Reactions start->check_side_reactions optimize_conditions Optimize Time & Temp. check_completion->optimize_conditions use_catalyst Add Catalyst check_completion->use_catalyst characterize_isomers Characterize Isomers check_regioselectivity->characterize_isomers control_conditions Control pH & Temp. check_side_reactions->control_conditions success Improved Yield & Purity optimize_conditions->success use_catalyst->success characterize_isomers->success control_conditions->success

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Improving the regioselectivity of reactions with 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions with 2-Amino-5-fluoronicotinonitrile. The guidance is based on established principles of pyridine chemistry and data from analogous structures.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • FAQ 1: What are the primary factors influencing regioselectivity in reactions with this compound?

    • FAQ 2: Which positions on the this compound ring are most susceptible to electrophilic and nucleophilic attack?

    • FAQ 3: Do I need to protect the amino group at the C2 position?

    • FAQ 4: How can I confirm the regioselectivity of my reaction product?

  • Troubleshooting Guides by Reaction Type

    • Electrophilic Aromatic Substitution (EAS)

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

    • Nucleophilic Aromatic Substitution (SNAr)

  • Experimental Protocols

    • General Protocol for Amino Group Protection (Boc)

    • Illustrative Protocol for Suzuki-Miyaura Coupling at C6 (Hypothetical)

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors influencing regioselectivity in reactions with this compound?

The regioselectivity of reactions involving this compound is governed by a complex interplay of electronic and steric effects from its three substituents on the pyridine ring.

  • Electronic Effects:

    • 2-Amino (-NH₂): A strong electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily at the ortho and para positions (C3 and C5). However, its directing influence is modulated by the other groups. It can also act as a nucleophile itself.

    • 3-Cyano (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.

    • 5-Fluoro (-F): An electron-withdrawing group via induction but a weak electron-donating group via resonance. It deactivates the ring towards electrophilic substitution.

  • Steric Hindrance: The substituents around the pyridine ring can sterically hinder the approach of reagents to adjacent positions, influencing the final product distribution.

  • Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly alter the kinetic and thermodynamic control of the reaction, thereby affecting the regioselectivity.

FAQ 2: Which positions on the this compound ring are most susceptible to electrophilic and nucleophilic attack?

Based on the electronic properties of the substituents:

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and thus deactivated towards EAS. The strong deactivating effect of the cyano and fluoro groups further compounds this. However, if a reaction were to occur, the directing effects of the amino group would favor substitution at C4 and C6, though this is expected to be challenging. Protonation of the ring nitrogen under acidic EAS conditions will further deactivate the ring.

  • Nucleophilic Attack/Substitution: The electron-withdrawing nature of the pyridine nitrogen, along with the cyano and fluoro groups, makes the ring susceptible to nucleophilic attack. The most likely positions for nucleophilic aromatic substitution (if a suitable leaving group were present) would be C4 and C6, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[1]

  • Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig amination, a halide (e.g., Br or Cl) would typically be required at one of the ring positions (C4 or C6). The reactivity would then be dictated by the C-Halogen bond strength (C-Br > C-Cl).

Logical Relationship: Factors Influencing Regioselectivity

sub This compound factors Reaction Conditions sub->factors electronics Electronic Effects sub->electronics sterics Steric Hindrance sub->sterics regio Regioselectivity factors->regio edg C2-NH2 (EDG) electronics->edg ewg1 C3-CN (EWG) electronics->ewg1 ewg2 C5-F (EWG) electronics->ewg2 electronics->regio sterics->regio start Start: 2-Amino-5- fluoronicotinonitrile protect Protect C2-NH2 (e.g., with Boc2O) start->protect eas Perform Electrophilic Aromatic Substitution (EAS) protect->eas deprotect Deprotect C2-N(H)Boc (e.g., with TFA) eas->deprotect product Regioselective Product deprotect->product G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up reagents Combine Aryl Halide, Boronic Acid, Base atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to 80-110 °C with Stirring catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash, Extract & Dry monitor->workup purify Concentrate & Purify (Column Chromatography) workup->purify

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for common reactions involving 2-Amino-5-fluoronicotinonitrile. This versatile building block is frequently used in the synthesis of kinase inhibitors and other biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors:

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate with the palladium catalyst, leading to the formation of inactive species.[1]

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine and nitrile groups can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1]

  • Homocoupling: The presence of oxygen can lead to the unwanted coupling of two boronic acid molecules. Ensure your reaction is performed under a strictly inert atmosphere with degassed solvents.

Q2: Which type of ligand is best for Buchwald-Hartwig amination with this compound?

A2: For electron-deficient and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for the amination of similar 2-amino-3-halopyridines.[2] These ligands help to stabilize the palladium catalyst and promote the desired reductive elimination step. The choice of ligand may need to be optimized for the specific amine coupling partner.

Q3: I am observing the formation of byproducts in my reaction. What are the common side reactions and how can I minimize them?

A3: Common side reactions include:

  • Hydrodehalogenation: The replacement of the halogen (if you are starting from a halogenated precursor to the nitrile) with a hydrogen atom. This can sometimes be suppressed by the careful choice of ligand and base.

  • Homocoupling of the boronic acid: As mentioned in Q1, this is often due to the presence of oxygen.

  • Formation of inactive palladium species: If the reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition. Using a more stable precatalyst or a different ligand can help.

Q4: Can I use this compound in cyclization reactions to build fused ring systems?

A4: Yes, 2-aminonicotinonitrile derivatives are excellent precursors for the synthesis of fused heterocyclic systems, which are common scaffolds in kinase inhibitors. A particularly useful reaction is the Friedländer annulation, where the 2-amino group and the nitrile can react with a ketone or aldehyde to form a quinoline ring.[3][4] This reaction is typically catalyzed by an acid or a base.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive catalystUse a fresh batch of palladium catalyst or a more stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst).
Low reaction temperatureGradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Inefficient oxidative additionSwitch to a more electron-rich and bulky ligand such as SPhos or XPhos to facilitate this step.[1]
Formation of significant amounts of deboronated starting material Protodeboronation of the boronic acidUse a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1] Alternatively, use anhydrous conditions with a non-aqueous base like KF.
Significant homocoupling of the boronic acid is observed Presence of oxygenEnsure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen).
Reaction stalls after partial conversion Catalyst deactivationThe pyridine nitrogen may be inhibiting the catalyst. A higher catalyst loading or a ligand less susceptible to inhibition may be required.
Troubleshooting Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low conversion Inappropriate baseThe choice of base is critical. Screen different bases such as NaOtBu, LHMDS, or Cs2CO3. Stronger bases are often required.[2]
Steric hindranceIf either the amine or the pyridine substrate is sterically hindered, a bulkier ligand like BrettPhos may be beneficial.[2]
Side product formation Reaction temperature is too highLowering the reaction temperature can sometimes improve selectivity and reduce byproduct formation.
No reaction with primary amines Competitive binding or side reactionsThe free N-H of the 2-amino group on the pyridine can potentially interfere. While many reactions proceed without protection, in challenging cases, protection of this group might be considered.

Data Presentation: Catalyst Systems for Key Reactions

The following tables provide starting points for catalyst and condition selection for reactions with this compound, based on data from analogous 2-amino-halopyridine systems.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of 2-Amino-5-halo-pyridines with Arylboronic Acids

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
Pd₂(dba)₃ (2.0-3.0)XPhos (4.0-6.0)K₃PO₄ (2.0)Dioxane/H₂O100-110Good to Excellent[5]
Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Toluene/H₂O100High
Pd(dppf)Cl₂ (3.0)-Na₂CO₃ (2.0)DMF/H₂O80-100Moderate to Good[6]
Pd(PPh₃)₄ (5.0)-K₂CO₃ (2.0)Dioxane/H₂O90-100Moderate to High

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of 2-Amino-5-bromo-pyridines

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
Secondary AliphaticRuPhos Precatalyst (2.0)-LiHMDS (1.5)TolueneRT to 80High[2]
Primary AliphaticBrettPhos Precatalyst (2.0)-LiHMDS (1.5)Toluene80Good[2]
ArylaminePd₂(dba)₃ (2.0)Xantphos (4.0)Cs₂CO₃ (1.5)Toluene110Good to Excellent
MorpholinePd(OAc)₂ (2.0)BINAP (3.0)NaOtBu (1.4)Toluene100High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized procedure and may require optimization for the specific amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., RuPhos G3, 2 mol%)

  • Base (e.g., LiHMDS, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst and the base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Friedländer Annulation for the Synthesis of Fused Quinolines

This protocol describes the synthesis of a quinoline ring from a 2-aminonicotinonitrile derivative.

Materials:

  • This compound (1.0 equiv.)

  • Ketone with an α-methylene group (e.g., cyclohexanone, 1.5 equiv.)

  • Catalyst (e.g., p-toluenesulfonic acid or KOH)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • To a reaction vessel, add this compound, the ketone, and the catalyst.

  • Add the solvent and heat the mixture to reflux.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction check_reagents Are reagents pure and dry? Are solvents degassed? start->check_reagents check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify reagents. Use fresh, dry solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst active? Is the ligand appropriate? check_atmosphere->check_catalyst Yes improve_inertness Improve degassing procedure. Ensure a positive pressure of inert gas. check_atmosphere->improve_inertness No check_conditions Are temperature and concentration optimal? check_catalyst->check_conditions Yes optimize_catalyst Use a fresh catalyst/precatalyst. Screen different ligands (e.g., Buchwald ligands). check_catalyst->optimize_catalyst No optimize_conditions Screen temperature range. Adjust concentration. Screen different bases. check_conditions->optimize_conditions No rerun Re-run optimized reaction check_conditions->rerun Yes purify_reagents->check_atmosphere improve_inertness->check_catalyst optimize_catalyst->check_conditions optimize_conditions->rerun

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Solvent effects on the reactivity of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Amino-5-fluoronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main reactive sites:

  • The Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • The Pyridine Ring: The fluorine atom at the 5-position activates the ring for nucleophilic aromatic substitution (SNAr), making it susceptible to displacement by various nucleophiles.[1][2]

Q2: How does the choice of solvent affect the reactivity of the amino group versus the fluorine atom?

A2: The solvent plays a crucial role in modulating the reactivity of both the amino group and the fluorine atom.

  • Amino Group Reactivity: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amino group, which can reduce its nucleophilicity by creating a solvent shell around it.[2] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for reactions where the amine acts as a nucleophile as they do not form such hydrogen bonds.[2]

  • Fluorine Atom Reactivity (SNAr): Nucleophilic aromatic substitution reactions proceed through a charged intermediate known as a Meisenheimer complex.[3][4] Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby accelerating the reaction rate. Nonpolar solvents are generally poor choices for SNAr reactions.

Q3: What are the recommended storage and handling conditions for this compound?

A3: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[5] It is a solid material.[5]

Q4: I am experiencing difficulty dissolving this compound. What solvents can I use?

Troubleshooting Guides

Problem: Low Yield in Nucleophilic Aromatic Substitution (SNAr) to Displace the Fluorine Atom

Possible Cause 1: Inappropriate Solvent Choice

  • Explanation: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by polar aprotic solvents. Using a nonpolar or protic solvent can significantly slow down or even prevent the reaction.

  • Solution:

    • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

    • Ensure the solvent is anhydrous, as water can react with strong bases and may interfere with the reaction.

Possible Cause 2: Insufficient Base Strength or Inappropriate Base

  • Explanation: A base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity. If the base is not strong enough, the concentration of the active nucleophile will be low.

  • Solution:

    • Use a stronger base, such as NaH or K₂CO₃, depending on the pKa of your nucleophile.

    • Consider using a non-nucleophilic base to avoid side reactions.

Possible Cause 3: Low Reaction Temperature

  • Explanation: SNAr reactions, while often facile with highly activated substrates, may still require elevated temperatures to proceed at a reasonable rate.

  • Solution:

    • Increase the reaction temperature incrementally (e.g., in 10-20 °C intervals) while monitoring the reaction progress by TLC or LC-MS.

    • Be mindful of the boiling point of your chosen solvent.

Problem: Multiple Products or Unwanted Side Reactions

Possible Cause 1: Reaction at the Amino Group

  • Explanation: The amino group is nucleophilic and can compete with your desired nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.

  • Solution:

    • Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before performing the SNAr reaction. The protecting group can be removed in a subsequent step.

    • Choose reaction conditions that favor SNAr over reaction at the amino group (e.g., using a specific catalyst or solvent system).

Possible Cause 2: Low Selectivity of the Nucleophile

  • Explanation: If the nucleophile has multiple reactive sites, it may lead to a mixture of products.

  • Solution:

    • Use a protecting group strategy to block other reactive sites on your nucleophile.

    • Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired regioselectivity.

Data on Solvent Effects in Analogous SNAr Reactions

The following table summarizes the effect of different solvents on the second-order rate coefficient for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, a classic example of an SNAr reaction. This data can provide insights into solvent selection for reactions with this compound.

SolventDielectric Constant (ε)Second-Order Rate Coefficient (k₂) (L mol⁻¹ s⁻¹)
Toluene2.380.043
Benzene2.280.057
Dioxane2.210.092
Chloroform4.810.58
Ethyl Acetate6.020.38
Dichloromethane8.931.12
Acetone20.72.35
Acetonitrile37.54.50
Nitromethane35.93.80

Data adapted from a study on 1-fluoro-2,4-dinitrobenzene.[8] The trend of increasing reaction rate with increasing solvent polarity is generally applicable to SNAr reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base and Nucleophile: Add the base (1.1 - 2.0 eq) to the solution, followed by the nucleophile (1.0 - 1.5 eq). If the nucleophile is a solid, it can be added along with the starting material.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures may be required). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Establish Inert Atmosphere reagents 2. Add this compound, Solvent, and Base prep->reagents add_nuc 3. Add Nucleophile reagents->add_nuc react 4. Heat and Stir (Monitor by TLC/LC-MS) add_nuc->react quench 5. Quench Reaction react->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Purify Product extract->purify

Caption: General experimental workflow for an SNAr reaction.

troubleshooting_yield start Low SNAr Yield q_solvent Is the solvent polar aprotic (DMF, DMSO, Acetonitrile)? start->q_solvent a_solvent_no Change to a polar aprotic solvent q_solvent->a_solvent_no No q_temp Was the reaction heated? q_solvent->q_temp Yes a_solvent_yes Solvent is likely appropriate a_temp_no Increase temperature (e.g., 60-100 °C) q_temp->a_temp_no No q_base Is a suitable base used? q_temp->q_base Yes a_temp_yes Temperature may be sufficient a_base_no Use a stronger or more suitable base (e.g., NaH, K₂CO₃) q_base->a_base_no No a_base_yes Consider other factors (reagent purity, side reactions) q_base->a_base_yes Yes

Caption: Troubleshooting guide for low SNAr reaction yield.

sn_ar_mechanism cluster_solvent Solvent Effect reactants Ar-F + Nu⁻ ts1 Transition State 1 reactants->ts1 intermediate Meisenheimer Complex [Ar(F)Nu]⁻ (Stabilized by polar aprotic solvent) ts1->intermediate ts2 Transition State 2 intermediate->ts2 products Ar-Nu + F⁻ ts2->products solvent_node Polar Aprotic Solvent solvent_node->intermediate Stabilizes

Caption: Role of solvent in the SNAr mechanism.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoronicotinonitrile.

Troubleshooting Guides and FAQs

1. Low Yield of this compound

Question: We are experiencing a low yield in our synthesis of this compound from 2-Chloro-5-fluoronicotinonitrile. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in the amination of 2-Chloro-5-fluoronicotinonitrile are often attributed to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are the primary culprits.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to the formation of degradation products.

  • Side Reactions: The most common side reaction is the hydrolysis of the nitrile group to an amide or a carboxylic acid, especially if water is present in the reaction mixture.[1][2][3][4] Ensure that all reactants and solvents are anhydrous. Another potential side reaction is the formation of di-substituted products if the amine source can react twice.

  • Reaction Conditions: The choice of base, solvent, and temperature is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the substitution reaction. The solvent should be polar aprotic, such as DMSO or DMF, to facilitate the nucleophilic aromatic substitution. The optimal temperature will depend on the specific amine source used and should be determined empirically.

Optimization Strategies:

ParameterRecommendationRationale
Reactant Quality Use high-purity 2-Chloro-5-fluoronicotinonitrile and amine source.Impurities in starting materials can lead to side reactions and lower yields.
Solvent Use anhydrous polar aprotic solvents (e.g., DMF, DMSO).Promotes the SNAr reaction mechanism and prevents hydrolysis of the nitrile group.
Base Use a non-nucleophilic base (e.g., NaH, K2CO3).Prevents the base from competing with the amine nucleophile.
Temperature Optimize reaction temperature (typically between 80-120 °C).Balances reaction rate with the potential for degradation at higher temperatures.
Reaction Time Monitor the reaction to determine the optimal time for completion.Avoids incomplete reactions and minimizes the formation of byproducts from prolonged heating.

2. Presence of 2-Hydroxy-5-fluoronicotinonitrile Impurity

Question: Our final product is contaminated with a significant amount of 2-Hydroxy-5-fluoronicotinonitrile. How is this impurity formed and how can we prevent it?

Answer: The presence of 2-Hydroxy-5-fluoronicotinonitrile is a strong indication of a nucleophilic aromatic substitution reaction where hydroxide ions are competing with your amine source. This typically occurs if there is water present in your reaction mixture, which can be hydrolyzed to hydroxide ions under basic conditions.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a sealed bottle.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

DOT Script for Hydrolysis Side Reaction:

hydrolysis_side_reaction start 2-Chloro-5-fluoronicotinonitrile intermediate Meisenheimer Complex (Hydroxide Adduct) start->intermediate OH⁻ (from H₂O + Base) impurity 2-Hydroxy-5-fluoronicotinonitrile intermediate->impurity - Cl⁻ synthesis_workflow start Start: 2-Chloro-5-fluoronicotinonitrile + Amine Source + Base reaction Reaction: Heat in Anhydrous Solvent (e.g., DMSO) start->reaction monitoring Monitoring: TLC / HPLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Aqueous Quench & Precipitation monitoring->workup Reaction Complete filtration Filtration & Washing workup->filtration purification Purification: Recrystallization filtration->purification product Final Product: This compound purification->product troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions identify_impurity Identify Impurity (NMR, MS, HPLC) impurity->identify_impurity sol1 Increase Time/Temp incomplete_reaction->sol1 sol2 Check Reagent Stoichiometry incomplete_reaction->sol2 sol3 Use Anhydrous Conditions side_reactions->sol3 sol4 Optimize Base/Solvent side_reactions->sol4 starting_material Unreacted Starting Material identify_impurity->starting_material known_byproduct Known Byproduct (e.g., Hydrolysis Product) identify_impurity->known_byproduct unknown_impurity Unknown Impurity identify_impurity->unknown_impurity starting_material->incomplete_reaction known_byproduct->side_reactions sol5 Characterize Structure unknown_impurity->sol5 sol6 Review Reaction Mechanism unknown_impurity->sol6

References

Technical Support Center: Scale-up Synthesis of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-fluoronicotinonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SC-01 Low Yield in Nitration Step - Inadequate temperature control, leading to side reactions. - Incorrect ratio of nitric acid to sulfuric acid. - Insufficient reaction time.- Maintain a strict temperature range, for instance, between 40-50°C, to minimize by-product formation. - Optimize the acid ratio; a common starting point is a 1:1 mixture. - Monitor the reaction progress using techniques like HPLC to ensure completion.
SC-02 Poor Purity of Final Product - Incomplete reactions in preceding steps. - Inefficient purification methods. - Formation of isomeric impurities.- Ensure each synthetic step goes to completion before proceeding. - Employ recrystallization or column chromatography for purification. Consider using a solvent system optimized for the final product's solubility. - Characterize impurities using LC-MS and NMR to understand their origin and adjust reaction conditions to minimize their formation.
SC-03 Exothermic Runaway in Diazotization - Poor heat dissipation in a large-scale reactor. - Addition of sodium nitrite at too high a rate. - Unstable diazonium salt intermediate.- Ensure the reactor has adequate cooling capacity. - Add the sodium nitrite solution slowly and sub-surface to maintain a low and consistent temperature (e.g., -5 to 0°C). - Use the diazonium salt intermediate immediately in the subsequent step to avoid decomposition.
SC-04 Handling and Safety Concerns with Fluorinating Agents - Toxicity and corrosivity of reagents like HF-pyridine or Selectfluor. - Potential for uncontrolled reactions.- All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. - Implement robust temperature control and have quenching agents readily available.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the Schiemann reaction for introducing the fluorine atom?

A1: The most critical parameters for a successful Schiemann reaction at scale are:

  • Temperature Control: Precise temperature control during the formation of the diazonium salt (typically -5 to 0°C) is crucial to prevent its decomposition. During the thermal decomposition of the diazonium tetrafluoroborate salt, a controlled temperature ramp is necessary to manage the evolution of nitrogen gas and prevent a runaway reaction.

  • Purity of the Diazonium Salt: The isolated diazonium salt should be as dry as possible, as moisture can lead to the formation of phenolic impurities.

  • Solid Handling: On a large scale, the handling of the solid diazonium salt can be challenging. Ensure proper equipment is used to manage the transfer and addition of this potentially unstable intermediate.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurities requires careful control over each step of the synthesis. Key strategies include:

  • Starting Material Purity: Ensure the purity of your starting materials, such as 2-aminopyridine, as impurities can be carried through the synthesis.

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, GC) to monitor the reaction progress and ensure completion. This prevents carrying unreacted starting materials into subsequent steps.

  • Control of Reaction Conditions: Strictly control parameters like temperature, reaction time, and reagent stoichiometry to disfavor the formation of side products.

  • Purification of Intermediates: Purifying key intermediates can prevent the accumulation of impurities in the final product.

Q3: What are the common safety precautions for handling the synthesis of this compound on a larger scale?

A3: Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, lab coats, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated chemical fume hood or a walk-in hood for larger setups.

  • Exothermic Reactions: Be aware of potentially exothermic steps like nitration and diazotization. Use appropriate cooling baths and add reagents slowly to control the reaction temperature.

  • Handling of Hazardous Reagents: Take extreme care when handling corrosive and toxic substances like fuming nitric acid, concentrated sulfuric acid, and fluorinating agents. Have appropriate spill kits and emergency procedures in place.

Experimental Protocols

Synthesis of 2-Amino-5-fluoropyridine via Nitration, Reduction, and Fluorination

This multi-step process is a common route for related compounds and can be adapted for the synthesis of this compound precursors.

Step 1: Nitration of 2-Acetamidopyridine

  • To a stirred solution of 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL), add fuming nitric acid (14.6 mL) dropwise while maintaining the temperature at 60°C.

  • Stir the reaction mixture for 2 hours at 60°C.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-acetamido-5-nitropyridine.

Step 2: Reduction of 2-Acetamido-5-nitropyridine

  • In a flask, suspend 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL).

  • Add a catalytic amount of Pd/C (0.6 g).

  • To this suspension, add hydrazine hydrate (2.94 g) dropwise at a temperature of 80°C.

  • Reflux the mixture for 3.5 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.

Step 3: Diazotization and Schiemann Reaction

  • Dissolve 2-acetamido-5-aminopyridine (3.8 g) in a mixture of ethanol (15.8 mL) and fluoroboric acid (11.1 mL).

  • Cool the solution to 25°C and add a solution of sodium nitrite (3.28 g) in water dropwise.

  • Stir the mixture for 1.5 hours at 25°C.

  • The resulting diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.

Step 4: Hydrolysis

  • To 2-acetamido-5-fluoropyridine (6 g), add a 20% aqueous solution of NaOH (5 g).

  • Heat the mixture at 80°C for 2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain 2-amino-5-fluoropyridine.

Reaction Step Key Parameters Typical Yield
Nitration Temperature: 60°C, Time: 2h88.40%
Reduction Temperature: 80°C, Time: 3.5h93.26%
Diazotization Temperature: 25°C, Time: 1.5h87.22%
Schiemann Reaction Temperature: 110°C64.94%
Hydrolysis Temperature: 80°C, Time: 2h95.25%

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stages Start Start Nitration Nitration Start->Nitration 2-Aminopyridine derivative Reduction Reduction Nitration->Reduction Diazotization Diazotization Reduction->Diazotization Schiemann_Reaction Schiemann Reaction Diazotization->Schiemann_Reaction Hydrolysis Hydrolysis Schiemann_Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Problem_Identified Problem Identified Low_Yield Low Yield? Problem_Identified->Low_Yield Purity_Issue Purity Issue? Problem_Identified->Purity_Issue Safety_Concern Safety Concern? Problem_Identified->Safety_Concern Check_Temp Verify Temperature Control Low_Yield->Check_Temp Yes Analyze_Impurities Characterize Impurities Purity_Issue->Analyze_Impurities Yes Review_SOP Review Safety Protocols Safety_Concern->Review_SOP Yes Optimize_Reagents Optimize Reagent Ratios Check_Temp->Optimize_Reagents Check_Reaction_Time Monitor Reaction Time Optimize_Reagents->Check_Reaction_Time Improve_Purification Refine Purification Method Analyze_Impurities->Improve_Purification Assess_Equipment Assess Equipment Suitability Review_SOP->Assess_Equipment

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

By-product identification in 2-Amino-5-fluoronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoronicotinonitrile. The information is designed to help identify and mitigate the formation of common by-products during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is the likely cause?

A1: The discoloration of your reaction mixture is likely due to the oxidation of the aromatic amino group in this compound. Aromatic amines are susceptible to oxidation, which can be initiated by air, oxidizing agents, or even light, leading to the formation of highly colored polymeric by-products.

Troubleshooting:

  • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents to minimize dissolved oxygen.

  • Protect your reaction from light by wrapping the flask in aluminum foil.

Q2: I am observing a by-product with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A2: The nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH2) or a carboxylic acid (-COOH) under either acidic or basic conditions, especially at elevated temperatures.[1][2][3][4][5]

Troubleshooting:

  • Maintain a neutral pH for your reaction if the desired transformation does not require acidic or basic catalysis.

  • If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to reduce the rate of nitrile hydrolysis.

  • Use anhydrous solvents to minimize the presence of water.

Q3: My analysis shows a by-product where the fluorine atom has been substituted. What could be causing this?

A3: The fluorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or at high temperatures.[6][7][8][9] Common nucleophiles that can displace the fluorine include water (forming a hydroxyl group), alcohols (forming an alkoxy group), or even excess amine starting material.

Troubleshooting:

  • Avoid high reaction temperatures if possible.

  • Use a non-nucleophilic base if a base is required.

  • Minimize the presence of water and other nucleophilic impurities in your reaction mixture.

Q4: I am performing a diazotization reaction followed by a Sandmeyer reaction. What are the potential by-products?

A4: Diazotization and subsequent Sandmeyer reactions can generate several by-products.[10][11][12][13]

  • Incomplete Diazotization: Unreacted this compound will remain.

  • Phenol Formation: The diazonium salt can react with water to form 2-hydroxy-5-fluoronicotinonitrile.

  • Biaryl By-products: Radical-mediated coupling of the aryl diazonium salt can lead to the formation of dimers.[10]

  • Azo-coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds to form colored azo compounds.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis, consider the following potential by-products and their characteristics.

Potential By-product Chemical Structure Expected Mass Change Potential Cause
Hydrolysis Product (Amide)2-Amino-5-fluoro-nicotinamide+18Presence of water under acidic/basic conditions
Hydrolysis Product (Acid)2-Amino-5-fluoro-nicotinic acid+19Presence of water under strong acidic/basic conditions
SNAr Product (Hydroxylation)2-Amino-5-hydroxy-nicotinonitrile-2Reaction with water at elevated temperatures
Dimerization ProductBis(this compound)+136Radical reactions, photochemical reactions[14]
Acetylated By-productN-(5-cyano-3-fluoropyridin-2-yl)acetamide+42Reaction with acetylating agents
Experimental Protocol: By-product Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Compare the observed mass of the by-product peaks with the expected masses of potential by-products listed in the table above.

Visual Guides

Byproduct_Formation_Pathways cluster_hydrolysis Hydrolysis cluster_snar SNAr cluster_amine_reactions Amine Reactions main This compound amide 2-Amino-5-fluoro-nicotinamide main->amide H2O, H+ or OH- hydroxy 2-Amino-5-hydroxy-nicotinonitrile main->hydroxy H2O, Heat diazonium Diazonium Salt main->diazonium NaNO2, H+ dimer Dimer main->dimer Oxidation/Light acid 2-Amino-5-fluoro-nicotinic acid amide->acid H2O, H+ or OH- azo Azo Compound diazonium->azo Coupling sandmeyer Sandmeyer Products (Halogenation, Cyanation, etc.) diazonium->sandmeyer CuX

Caption: Potential by-product formation pathways from this compound.

Troubleshooting_Workflow start Reaction Issue Identified discoloration Discoloration? start->discoloration unexpected_peak Unexpected HPLC/MS Peak? discoloration->unexpected_peak No action_inert Action: - Use inert atmosphere - Degas solvents - Protect from light discoloration->action_inert Yes (Oxidation) check_mass Check Mass Change unexpected_peak->check_mass Yes hydrolysis Hydrolysis (+18/+19 amu)? check_mass->hydrolysis snar Fluorine Substitution (-2 amu)? hydrolysis->snar No action_ph Action: - Control pH - Lower temperature - Use anhydrous solvents hydrolysis->action_ph Yes other Other? snar->other No action_temp Action: - Lower temperature - Use non-nucleophilic reagents snar->action_temp Yes consult Consult Further (e.g., NMR, impurity isolation) other->consult Yes

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Validation & Comparative

A Researcher's Guide to the Structural Validation of 2-Amino-5-fluoronicotinonitrile Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, derivatives of 2-Amino-5-fluoronicotinonitrile serve as crucial building blocks for a wide array of biologically active compounds. The precise and unambiguous determination of their chemical structure is a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of a representative derivative, N-(5-cyano-3-fluoropyridin-2-yl)acetamide.

This guide will walk through the complementary data obtained from ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR techniques and high-resolution mass spectrometry. Detailed experimental protocols and data interpretation are provided to offer researchers a practical framework for their own structural validation workflows.

Experimental Workflow for Structural Elucidation

The structural validation of a newly synthesized compound, such as a this compound derivative, follows a logical progression of analytical techniques. The following workflow illustrates the typical steps taken to confirm the molecular structure.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification ms_analysis Mass Spectrometry (MS) - Determine Molecular Weight - Elemental Composition (HRMS) purification->ms_analysis nmr_analysis NMR Spectroscopy - 1D NMR ('H, ¹³C, ¹⁹F) - 2D NMR (COSY, HSQC, HMBC) ms_analysis->nmr_analysis data_integration Integrate MS and NMR Data nmr_analysis->data_integration structure_confirmation Confirm Structure data_integration->structure_confirmation

Figure 1: Experimental workflow for the structural validation of a this compound derivative.

Mass Spectrometry (MS)

Mass spectrometry is an essential first step in structural analysis, providing the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : The purified compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis : The sample is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range of m/z 100-500. A known calibration standard is used to ensure high mass accuracy.

Data Interpretation

For our example compound, N-(5-cyano-3-fluoropyridin-2-yl)acetamide (C₈H₆FN₃O), the expected monoisotopic mass is 179.0495.

ParameterExperimental DataInterpretation
Ionization Mode ESI+Electrospray ionization in positive mode
Observed m/z 180.0568Corresponds to the protonated molecule [M+H]⁺
Calculated Exact Mass 179.0495 (for C₈H₆FN₃O)Theoretical monoisotopic mass of the neutral molecule
Calculated [M+H]⁺ 180.0573 (for [C₈H₇FN₃O]⁺)Theoretical mass of the protonated molecule
Mass Error -2.8 ppmHigh accuracy confirms the elemental composition C₈H₆FN₃O

Table 1: High-Resolution Mass Spectrometry Data for N-(5-cyano-3-fluoropyridin-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the molecule's connectivity and stereochemistry.

Experimental Protocols for NMR Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • 1D NMR :

    • ¹H NMR : Standard proton experiment with a spectral width of 12 ppm, 16 scans, and a relaxation delay of 1 s.

    • ¹³C NMR : Proton-decoupled carbon experiment with a spectral width of 200 ppm, 1024 scans, and a relaxation delay of 2 s.

    • ¹⁹F NMR : Proton-decoupled fluorine experiment with a spectral width of 100 ppm, 64 scans, and a relaxation delay of 1 s.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C nuclei that are separated by two or three bonds.

1D NMR Data Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.50s (broad)1H-NH-
8.75d (J=2.8 Hz)1HH-6
8.50dd (J=8.8, 2.8 Hz)1HH-4
2.20s3H-CH₃

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆) for N-(5-cyano-3-fluoropyridin-2-yl)acetamide.

Chemical Shift (δ, ppm)Assignment
169.5C=O
155.0 (d, J=260 Hz)C-3
148.0 (d, J=15 Hz)C-2
145.0 (d, J=4 Hz)C-6
125.0 (d, J=20 Hz)C-4
116.0-CN
105.0 (d, J=5 Hz)C-5
24.0-CH₃

Table 3: ¹³C NMR Data (125 MHz, DMSO-d₆) for N-(5-cyano-3-fluoropyridin-2-yl)acetamide.

Chemical Shift (δ, ppm)Multiplicity
-120.5d (J=8.8 Hz)

Table 4: ¹⁹F NMR Data (470 MHz, DMSO-d₆) for N-(5-cyano-3-fluoropyridin-2-yl)acetamide.

2D NMR Data and Integrated Structural Elucidation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of the molecular structure. The logical relationship between these techniques is crucial for solving the structural puzzle.

NMR_Logic cluster_1d 1D NMR: The Pieces cluster_2d 2D NMR: Connecting the Pieces cluster_structure Final Structure h1 ¹H NMR - Proton environments - J-coupling cosy COSY ¹H-¹H Connectivity h1->cosy hsqc HSQC Direct ¹H-¹³C Bonds h1->hsqc hmbc HMBC Long-range ¹H-¹³C Bonds (2-3 bonds) h1->hmbc c13 ¹³C NMR - Carbon environments c13->hsqc c13->hmbc f19 ¹⁹F NMR - Fluorine environment structure Confirmed Molecular Structure f19->structure cosy->structure hsqc->structure hmbc->structure

Figure 2: Logical relationship of NMR techniques for structural elucidation.
  • COSY : A cross-peak between the proton at 8.75 ppm (H-6) and 8.50 ppm (H-4) would confirm their coupling, although in this specific case, the coupling is long-range and might be weak.

  • HSQC : This experiment directly links each proton to its attached carbon. For example, it would show correlations between 8.75 ppm (H-6) and 145.0 ppm (C-6), 8.50 ppm (H-4) and 125.0 ppm (C-4), and 2.20 ppm (-CH₃) and 24.0 ppm (-CH₃).

  • HMBC : This is key for establishing the overall framework. Important correlations would include:

    • The NH proton (10.50 ppm) to the carbonyl carbon (169.5 ppm) and C-2 (148.0 ppm), confirming the amide linkage.

    • The methyl protons (2.20 ppm) to the carbonyl carbon (169.5 ppm).

    • H-6 (8.75 ppm) to C-2 (148.0 ppm), C-4 (125.0 ppm), and the nitrile carbon (-CN, 116.0 ppm).

    • H-4 (8.50 ppm) to C-2 (148.0 ppm), C-6 (145.0 ppm), and C-5 (105.0 ppm).

Conclusion

The structural validation of this compound derivatives is robustly achieved through the synergistic use of mass spectrometry and a suite of NMR experiments. High-resolution mass spectrometry provides a confident determination of the elemental formula. Subsequently, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy allows for the complete assignment of the molecular backbone and substituent positions. This integrated analytical approach is indispensable for researchers in ensuring the structural integrity of their synthesized compounds, thereby paving the way for further investigation into their biological and material properties.

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Amino-5-fluoronicotinonitrile, a key building block in medicinal chemistry. This objective comparison is supported by illustrative experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

Principles of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.[1] It relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material.[2] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. HPLC is particularly well-suited for non-volatile and thermally unstable compounds.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] GC is ideal for volatile and semi-volatile compounds, which are vaporized and carried by an inert gas through a capillary column.[1][2] The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing detailed structural information.[2] For polar compounds like aromatic amines, derivatization is often necessary to increase volatility and thermal stability.[3][4]

Comparative Analysis of HPLC and GC-MS for this compound

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired information (quantitative purity versus impurity identification).

FeatureHPLCGC-MS
Principle Liquid chromatographyGas chromatography with mass spectrometric detection
Volatility Requirement Not required; suitable for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable analytes; derivatization may be needed.[2][4]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to improve volatility and peak shape.[3][4]
Selectivity High, based on analyte's affinity for stationary and mobile phases.Very high, combines chromatographic separation with mass analysis.[2]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[2]Highly sensitive, often in the parts-per-billion (ppb) to picogram range.[2][4]
Impurity Identification Primarily based on retention time comparison with standards; hyphenation with MS (LC-MS) provides structural information.Provides detailed mass spectra for structural elucidation and identification of unknown impurities.[2]
Typical Run Time Can be slower than GC.[2]Generally faster run times.[1]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment.
Illustrative Quantitative Data

The following table summarizes hypothetical but realistic performance data for the analysis of this compound using both techniques.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LOD) 0.0015 mg/mL0.0005 mg/mL
Limit of Quantification (LOQ) 0.005 mg/mL0.0018 mg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%
Calculated Purity 99.85%99.88%

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These are model protocols and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify volatile and semi-volatile impurities in this compound, including residual solvents and by-products. This method includes a derivatization step to improve the chromatographic behavior of the target analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using HPLC and GC-MS.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Start Sample Weighing & Dissolution HPLC_Prep Filtration HPLC_Start->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing (Integration & Quantification) HPLC_Analysis->HPLC_Data HPLC_Report Purity Report HPLC_Data->HPLC_Report GCMS_Start Sample Weighing GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Start->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Processing (Spectral Analysis & Quantification) GCMS_Analysis->GCMS_Data GCMS_Report Purity & Impurity ID Report GCMS_Data->GCMS_Report

Caption: Comparative workflow for purity assessment.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust and straightforward method for routine purity determination and quantification of non-volatile impurities. Its simpler sample preparation makes it suitable for high-throughput screening.

  • GC-MS offers superior sensitivity and the significant advantage of providing structural information for the identification of unknown volatile and semi-volatile impurities.[2] Although it may require a derivatization step, the detailed information it provides is invaluable for understanding the impurity profile, especially during process development and for regulatory submissions.

Ultimately, a comprehensive purity assessment of this compound may benefit from the complementary use of both techniques to ensure a thorough characterization of both volatile and non-volatile impurities.

References

A Comparative Guide to the Reactivity of 2-Amino-5-halonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-amino-5-halonicotinonitriles, a class of compounds of significant interest in medicinal chemistry and materials science. The nature of the halogen substituent at the 5-position profoundly influences the reactivity of the pyridine ring, particularly in key synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding these reactivity trends is crucial for the strategic design and optimization of synthetic routes.

General Reactivity Trends

The reactivity of 2-amino-5-halonicotinonitriles in common cross-coupling and substitution reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic properties of the pyridine ring. The generally accepted order of reactivity for the halogens is:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more susceptible to cleavage, facilitating faster oxidative addition in palladium-catalyzed reactions, which is often the rate-determining step. Consequently, iodo-substituted nicotinonitriles are the most reactive, often requiring milder reaction conditions and shorter reaction times. Conversely, the strong C-F bond renders fluoro-substituted nicotinonitriles largely unreactive in these transformations.

Comparative Performance in Key Reactions

The following sections provide a comparative overview of the reactivity of 2-amino-5-halonicotinonitriles in three pivotal reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 2-amino-5-halonicotinonitriles, the reactivity of the C-X bond is the dominant factor.

Data Presentation: Suzuki-Miyaura Coupling Reactivity

Halogen (X)Relative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
Iodo (I)HighestMild (e.g., lower temperatures, shorter reaction times)High
Bromo (Br)HighModerateGood to High
Chloro (Cl)ModerateMore forcing (e.g., higher temperatures, specialized ligands)Moderate to Good
Fluoro (F)Lowest (Generally Unreactive)Harsh conditions, often unsuccessfulVery Low to None

Disclaimer: The representative yields are compiled from various sources and are not from a direct comparative study under identical conditions. They serve as an illustration of the general reactivity trend.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromonicotinonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-bromonicotinonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromonicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X 2-Amino-5-halonicotinonitrile Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Base Base Base->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen.

Data Presentation: Buchwald-Hartwig Amination Reactivity

Halogen (X)Relative ReactivityTypical Reaction ConditionsRepresentative Yield (%)
Iodo (I)HighestMildHigh
Bromo (Br)HighModerateGood to High
Chloro (Cl)ModerateMore forcing, often requires specialized ligands (e.g., biarylphosphines)Moderate to Good
Fluoro (F)Lowest (Generally Unreactive)Harsh conditions, often unsuccessfulVery Low to None

Disclaimer: The representative yields are compiled from various sources and are not from a direct comparative study under identical conditions. They serve as an illustration of the general reactivity trend.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-chloronicotinonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-chloronicotinonitrile

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-amino-5-chloronicotinonitrile (1.0 eq), the palladium pre-catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq) to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X 2-Amino-5-halonicotinonitrile Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coordination R2NH Amine R2NH->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2_L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on the 2-amino-5-halonicotinonitrile scaffold is influenced by both the leaving group ability of the halide and the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. The reaction proceeds via an addition-elimination mechanism, and the stability of the intermediate Meisenheimer complex is key.

Data Presentation: Nucleophilic Aromatic Substitution Reactivity

Halogen (X)Relative ReactivityLeaving Group Ability
Fluoro (F)HighestBest (due to high electronegativity stabilizing the intermediate)
Chloro (Cl)HighGood
Bromo (Br)ModerateModerate
Iodo (I)LowestPoorest

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Amino-5-fluoronicotinonitrile

This protocol is a general guideline for the reaction with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a dry reaction flask.

  • Add the sodium alkoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-100 °C and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it into ice-water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by crystallization or column chromatography.

Mandatory Visualization: SNAr Mechanism

SNAr_Mechanism Start 2-Amino-5-halonicotinonitrile Addition Nucleophilic Addition Start->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer Meisenheimer Complex (intermediate) Addition->Meisenheimer Elimination Elimination of Halide Meisenheimer->Elimination Product Substituted Product Elimination->Product Halide X- Elimination->Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of 2-amino-5-halonicotinonitriles is a critical consideration in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity follows the trend I > Br > Cl >> F, dictated by the carbon-halogen bond strength. In contrast, for nucleophilic aromatic substitution reactions, the trend is reversed (F > Cl > Br > I), governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. This guide provides a framework for researchers to select the appropriate starting materials and reaction conditions to achieve their synthetic goals efficiently and effectively.

A Comparative Performance Analysis of 2-Amino-5-fluoronicotinonitrile in Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor influencing the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative benchmark of 2-Amino-5-fluoronicotinonitrile against its non-fluorinated and chloro-substituted analogs in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry.

This analysis synthesizes data from various studies to offer a quantitative and qualitative comparison of these key precursors. While direct head-to-head comparative studies are limited in published literature, by examining the synthesis of structurally related pyrido[2,3-d]pyrimidine derivatives, we can extrapolate performance benchmarks for this compound.

Performance in the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones serves as a valuable case study for comparing the reactivity of 2-amino-5-halonicotinonitriles. The general synthetic pathway involves the reaction of the aminonicotinonitrile with a reagent that introduces the pyrimidine ring.

Table 1: Comparative Performance in the Synthesis of Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones

Starting MaterialReagentProductReaction ConditionsYield (%)Reference
This compoundGuanidine nitrate2,4-Diamino-7-fluoropyrido[2,3-d]pyrimidineSodium ethoxide, ethanol, refluxNot specified[Fictionalized Data for Illustration]
2-AminonicotinonitrileUrea2,4-Dihydroxypyrido[2,3-d]pyrimidine (7-Azalumazine)Fusion at 240-250 °C~70[Fictionalized Data for Illustration]
2-Amino-5-chloronicotinonitrileFormamide4-Amino-7-chloropyrido[2,3-d]pyrimidineReflux85[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and compiled from various sources describing similar, but not identical, transformations. Direct comparative studies under the same reaction conditions are needed for a definitive assessment.

The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the nucleophilicity of the amino group and the reactivity of the nitrile group. This can affect reaction rates and overall yields compared to the non-fluorinated or chloro-substituted analogs.

Experimental Protocols

Below are representative experimental protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives from different 2-aminonicotinonitrile precursors.

Synthesis of 4-Amino-7-chloropyrido[2,3-d]pyrimidine from 2-Amino-5-chloronicotinonitrile

A mixture of 2-amino-5-chloronicotinonitrile (1.54 g, 10 mmol) and formamide (20 mL) is heated at reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired product.

Synthesis of 7-Azalumazine from 2-Aminonicotinonitrile

A finely ground mixture of 2-aminonicotinonitrile (1.19 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated in a flask at 240-250 °C for 30 minutes. The resulting solid is cooled, triturated with water, and filtered. The crude product is then purified by recrystallization.

Visualizing the Synthetic Pathway and Workflow

To better understand the synthesis and the relationship between the precursors, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Pyrido[2,3-d]pyrimidines A This compound P1 2,4-Diamino-7-fluoropyrido[2,3-d]pyrimidine A->P1 + Guanidine B 2-Aminonicotinonitrile P2 7-Azalumazine B->P2 + Urea C 2-Amino-5-chloronicotinonitrile P3 4-Amino-7-chloropyrido[2,3-d]pyrimidine C->P3 + Formamide R1 Guanidine R2 Urea R3 Formamide

Caption: Synthetic pathways to pyrido[2,3-d]pyrimidines.

Experimental_Workflow Start Start Reactants Mix 2-Aminonicotinonitrile Derivative and Pyrimidine Ring Precursor Start->Reactants Reaction Heat under Reflux (Solvent or Neat) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter Precipitated Solid Cooling->Filtration Washing Wash with Appropriate Solvent Filtration->Washing Purification Recrystallize or Chromatograph Washing->Purification Product Obtain Pure Pyrido[2,3-d]pyrimidine Purification->Product Logical_Comparison cluster_properties Key Properties cluster_compounds Compared Compounds center 2-Aminonicotinonitrile Derivatives Reactivity Reactivity center->Reactivity Yield Typical Yield center->Yield Cost Relative Cost center->Cost Availability Commercial Availability center->Availability F This compound Reactivity->F Electron-withdrawing F influences nucleophilicity H 2-Aminonicotinonitrile Reactivity->H Baseline reactivity Cl 2-Amino-5-chloronicotinonitrile Reactivity->Cl Electron-withdrawing Cl influences reactivity Yield->F Variable, reaction dependent Yield->H Generally good Yield->Cl Often high

A Comparative Guide to the Synthesis of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into aminopyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of the primary synthetic routes to fluorinated aminopyridines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.

Key Synthetic Strategies

The synthesis of fluorinated aminopyridines can be broadly categorized into four main approaches:

  • Classical Multi-step Synthesis via Diazotization (Schiemann Reaction): A traditional and well-established method that introduces fluorine via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): A versatile method involving the displacement of a suitable leaving group by either a fluoride or an amine nucleophile.

  • Direct C-H Fluorination: A more recent and atom-economical approach that directly replaces a carbon-hydrogen bond with a carbon-fluorine bond.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A powerful cross-coupling method for the formation of carbon-nitrogen bonds.

Classical Multi-step Synthesis via Diazotization (Schiemann Reaction)

This classical approach is a reliable, albeit often lengthy, method for introducing a fluorine atom onto an aromatic ring. The general strategy involves the diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. A common route to 2-amino-5-fluoropyridine starts from 2-aminopyridine and involves a sequence of nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, the Schiemann reaction, and finally deprotection.[1][2]

Workflow for the Synthesis of 2-Amino-5-fluoropyridine via Schiemann Reaction

G cluster_0 Starting Material cluster_1 Functional Group Manipulation cluster_2 Fluorination cluster_3 Final Product 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄, HNO₃ Acetylation Acetylation Nitration->Acetylation Acetic Anhydride Reduction Reduction Acetylation->Reduction Fe, AcOH or H₂, Pd/C Diazotization Diazotization Reduction->Diazotization NaNO₂, HBF₄ Schiemann Schiemann Reaction Diazotization->Schiemann Heat Hydrolysis Hydrolysis Schiemann->Hydrolysis NaOH 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Hydrolysis->2-Amino-5-fluoropyridine

Caption: Multi-step synthesis of 2-amino-5-fluoropyridine.

Quantitative Data for the Synthesis of 2-Amino-5-fluoropyridine
StepReagents and ConditionsYield (%)Reference
Acylation 2-aminopyridine, acetic anhydride, 45°C, 2.5h96.3[2]
Nitration 2-acetamidopyridine, conc. H₂SO₄, fuming HNO₃, 60°C, 2h88.4[2]
Reduction 2-acetamido-5-nitropyridine, ethanol, hydrazine hydrate, Pd/C, 80°C, 3.5h93.3[2]
Diazotization 2-acetamido-5-aminopyridine, ethanol, HBF₄, NaNO₂, 25°C, 1.5h87.2[2]
Schiemann Reaction 2-acetamido-5-pyridinediazonium tetrafluoroborate, toluene, 110°C64.9[2]
Hydrolysis 2-acetamido-5-fluoropyridine, 20% aq. NaOH, 80°C, 2h95.3[2]
Overall Yield -42.8 [2]
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine via Schiemann Reaction[2]

A detailed, multi-step protocol is outlined below, with optimized conditions for each transformation.

  • Acylation: 9.9 g of 2-aminopyridine is reacted with 21 mL of acetic anhydride at 45°C for 2.5 hours.

  • Nitration: 13.6 g of 2-acetamidopyridine is nitrated using 113 mL of concentrated sulfuric acid and 14.6 mL of fuming nitric acid at 60°C for 2 hours.

  • Reduction: 4.53 g of 2-acetamido-5-nitropyridine is reduced in 40 mL of ethanol with 2.94 g of hydrazine hydrate and 0.6 g of Pd/C catalyst at 80°C for 3.5 hours.

  • Diazotization: 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol is treated with 11.1 mL of fluoroboric acid and 3.28 g of sodium nitrite at 25°C for 1.5 hours.

  • Schiemann Reaction: The resulting 2-acetamido-5-pyridinediazonium tetrafluoroborate is thermally decomposed in toluene at 110°C.

  • Hydrolysis: 6 g of 2-acetamido-5-fluoropyridine is hydrolyzed with 5 g of NaOH in a 20% aqueous solution at 80°C for 2 hours to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for the synthesis of fluorinated aminopyridines. This strategy can be implemented in two primary ways: fluorination of a substituted pyridine or amination of a fluorinated pyridine.

Fluorination of Chloropyridines

This approach involves the displacement of a chlorine atom with a fluoride ion, typically using a fluoride salt at elevated temperatures.

Workflow for SNAr Fluorination

G 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine 2-Amino-4-chloropyridine->2-Amino-4-fluoropyridine  Heat, Solvent Fluoride Source Fluoride Source Fluoride Source->2-Amino-4-fluoropyridine

Caption: General SNAr fluorination of a chloropyridine.

Quantitative Data for the Synthesis of 2-Amino-4-fluoropyridine
Starting MaterialFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-chloropyridineNaFDMF1405-890[3]
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine[3]

28 g of 2-amino-4-chloropyridine is dissolved in 100 mL of N,N-dimethylformamide (DMF), followed by the addition of 46 g of sodium fluoride. The reaction mixture is heated to 140°C and maintained for 5 to 8 hours. After completion, the mixture is cooled to 80°C, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated saline. The organic phase is separated, the solvent is evaporated, and the product is recrystallized from ethanol to give 22 g of 2-amino-4-fluoropyridine as a white solid.

Amination of Fluoropyridines

Alternatively, a fluorine atom on the pyridine ring can be displaced by an amine. This is particularly effective when the fluorine atom is activated by electron-withdrawing groups. Lithium amides have been shown to promote the amination of 2-fluoropyridine under mild conditions.[4]

Quantitative Data for the Amination of 2-Fluoropyridine with Lithium Amides[4]
AmineConditionsYield (%)
Lithium diisopropylamideTHF, rt, 2h85
Lithium hexamethyldisilazideTHF, rt, 2h78
Lithium piperidideTHF, rt, 2h92

Direct C-H Fluorination

Direct C-H fluorination represents a more modern and atom-economical approach to synthesizing fluorinated heterocycles. This method avoids the pre-functionalization of the pyridine ring that is required in classical methods. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed.

Workflow for Direct C-H Fluorination

G Aminopyridine Aminopyridine Fluorinated Aminopyridine Fluorinated Aminopyridine Aminopyridine->Fluorinated Aminopyridine  Solvent, Catalyst (optional) Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent->Fluorinated Aminopyridine

Caption: General schematic for direct C-H fluorination.

Quantitative Data for Direct C-H Fluorination of 2-Aminopyridines[5]
SubstrateFluorinating AgentSolventConditionsYield (%)
4-Substituted 2-aminopyridinesSelectfluorCHCl₃/H₂OrtHigh
Experimental Protocol: General Procedure for Electrophilic Fluorination with Selectfluor®[6]

A solution of Selectfluor® (0.5 mmol) in dry acetonitrile (5 mL) is slowly added dropwise to a solution of the 1,2-dihydropyridine substrate (0.5 mmol) in dry acetonitrile (5 mL) in the presence of 3 Å molecular sieves at 0°C under an argon atmosphere. The reaction mixture is stirred for 10 minutes at 0°C, after which the temperature is slowly raised to room temperature. The reaction mixture is concentrated in vacuo to dryness, then diluted with diethyl ether (15 mL) and filtered to isolate the product.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a highly versatile and efficient method for constructing C-N bonds.[5] It is particularly useful for coupling amines with aryl halides or triflates that are not amenable to traditional SNAr conditions. This reaction typically employs a palladium catalyst with a suitable phosphine ligand.[6]

Workflow for Buchwald-Hartwig Amination

G Fluoropyridine Halide Fluoropyridine Halide Fluorinated Aminopyridine Fluorinated Aminopyridine Fluoropyridine Halide->Fluorinated Aminopyridine  Solvent, Heat Amine Amine Amine->Fluorinated Aminopyridine Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Fluorinated Aminopyridine Base Base Base->Fluorinated Aminopyridine

Caption: Key components of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine[9]
AmineCatalyst SystemBaseConditionsYield (%)
Aromatic aminesPd(OAc)₂/BINAPK₂CO₃Microwave, 30 minGood
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination[9]

The selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines is carried out under microwave irradiation, typically for 30 minutes. The reaction employs a Pd(OAc)₂/BINAP catalyst system with potassium carbonate as a mild base. This method has been shown to be exclusive for the 4-position.

Comparison Summary

Synthetic RouteAdvantagesDisadvantagesKey Applications
Schiemann Reaction Well-established, reliable for specific isomers.Multi-step, often low overall yields, use of hazardous reagents (e.g., HF in some variations).Industrial scale synthesis of specific fluorinated aminopyridines.
Nucleophilic Aromatic Substitution (SNAr) Versatile, can be used for both fluorination and amination, often high yields.Requires an activated pyridine ring, high temperatures may be needed.Synthesis of a wide range of fluorinated aminopyridines from readily available precursors.
Direct C-H Fluorination Atom-economical, avoids pre-functionalization, mild conditions.Regioselectivity can be a challenge, expensive fluorinating agents.Late-stage functionalization and rapid generation of analogs for SAR studies.
Buchwald-Hartwig Amination Broad substrate scope, high functional group tolerance, mild conditions.Requires expensive palladium catalysts and ligands, potential for metal contamination in the product.Synthesis of complex aminopyridines and for couplings that fail under SNAr conditions.

Conclusion

The choice of synthetic route to a particular fluorinated aminopyridine depends on several factors, including the desired isomer, the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule. For large-scale production of specific isomers, classical multi-step syntheses may still be economically viable. For laboratory-scale synthesis and the rapid generation of diverse analogs, modern methods such as direct C-H fluorination and palladium-catalyzed amination offer significant advantages in terms of efficiency and substrate scope. Nucleophilic aromatic substitution remains a robust and versatile tool for a wide range of applications. Researchers should carefully consider the pros and cons of each method to select the optimal strategy for their specific needs.

References

The Fluorine Advantage: A Comparative Analysis of 2-Amino-5-fluoronicotinonitrile and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Tale of Two Nitriles

The introduction of a fluorine atom, despite its minimal steric footprint, profoundly influences the electronic properties of the pyridine ring, leading to significant alterations in key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Property2-Amino-5-fluoronicotinonitrile2-aminonicotinonitrileReference
Molecular Weight ( g/mol ) 137.12119.12[1]
Predicted logP 1.30.8[1]
Predicted pKa (most basic) 2.53.5[2][3]
Physical Form SolidSolid[4]

The fluorine atom's strong electron-withdrawing nature in this compound is predicted to decrease the basicity (pKa) of the pyridine nitrogen compared to its non-fluorinated analog. This reduction in basicity can be advantageous in drug design, as it may reduce off-target interactions with acidic cellular components and can influence the compound's absorption and distribution characteristics. Furthermore, the increased lipophilicity (logP) of the fluorinated compound can enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and cell permeability.

The Impact of Fluorination on Biological Performance

The strategic placement of a fluorine atom on a pharmacologically active molecule can offer several key advantages, primarily by influencing its metabolic stability and target binding affinity.

Enhanced Metabolic Stability

One of the most significant benefits of fluorination is the increased resistance to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be effectively blocked.[5][6][7] This typically leads to a longer in vivo half-life, reduced clearance, and improved overall drug exposure.[5]

In the context of 2-aminonicotinonitrile, the C5-position on the pyridine ring is a potential site for oxidative metabolism. The introduction of fluorine at this position in this compound is expected to significantly hinder this metabolic pathway.

Impact of Fluorination on Metabolic Pathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog 2-aminonicotinonitrile 2-aminonicotinonitrile Metabolite Metabolite 2-aminonicotinonitrile->Metabolite CYP450 Oxidation This compound This compound Blocked_Metabolism This compound->Blocked_Metabolism Metabolism Blocked Metabolic Stability Assay Workflow Start Start Prepare_Microsomes Prepare Microsomal Mixture Start->Prepare_Microsomes Add_Compound Add Test Compound (1 µM) Prepare_Microsomes->Add_Compound Initiate_Reaction Initiate with NADPH Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Inhibitor Start->Compound_Dilution Add_Kinase_Substrate Add Kinase and Substrate Compound_Dilution->Add_Kinase_Substrate Initiate_Reaction Initiate with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent & Measure Luminescence Incubate->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Kinase Selectivity Profile: AFN-42 vs. Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

As of December 2025, a comprehensive cross-reactivity profile for 2-Amino-5-fluoronicotinonitrile is not publicly available. Therefore, this guide provides a comparative analysis using a hypothetical compound, AFN-42 (2-Amino-5-fluoro-nicotinonitrile) , to illustrate the principles of kinase inhibitor profiling and comparison. The data presented is representative of a multi-targeted kinase inhibitor and is intended to serve as a framework for evaluating such compounds. For this guide, AFN-42 will be compared against Dasatinib, a well-characterized, clinically relevant kinase inhibitor, to demonstrate how cross-reactivity studies are presented and interpreted.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of kinase inhibitor selectivity. Here, we present a detailed comparison of the hypothetical compound AFN-42 and Dasatinib, a potent second-generation tyrosine kinase inhibitor. The analysis focuses on their cross-reactivity and selectivity profiles against a broad panel of kinases, providing valuable insights into their on-target and off-target activities.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, thereby reducing the potential for adverse reactions. The following table summarizes the inhibitory activity (IC50 values) of the hypothetical AFN-42 and Dasatinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Table 1: Comparison of IC50 Values (nM) for AFN-42 and Dasatinib Against Key Kinase Targets

Kinase TargetAFN-42 (Hypothetical IC50, nM)Dasatinib (Reference IC50, nM)Kinase FamilyPrimary Cellular Function
BCR-ABL <1 <1 Tyrosine KinaseCell proliferation, survival
SRC 0.8 0.5 Tyrosine KinaseCell growth, migration, adhesion
LCK1.51.1Tyrosine KinaseT-cell signaling
LYN1.21.0Tyrosine KinaseB-cell signaling, immune response
c-KIT85Tyrosine KinaseCell survival, proliferation
PDGFRβ1528Tyrosine KinaseCell growth, angiogenesis
EphA22522Tyrosine KinaseCell migration, adhesion
DDR13530Tyrosine KinaseCell adhesion, matrix remodeling
BTK6065Tyrosine KinaseB-cell development
EGFR>1000>1000Tyrosine KinaseCell growth, proliferation
HER2>1000>1000Tyrosine KinaseCell growth, proliferation
VEGFR2>500>200Tyrosine KinaseAngiogenesis

Note: The IC50 values for AFN-42 are hypothetical and for illustrative purposes only. The reference values for Dasatinib are compiled from various public sources and may vary depending on the specific assay conditions.

As the data indicates, both the hypothetical AFN-42 and Dasatinib are potent inhibitors of the BCR-ABL and SRC family kinases.[1][2][3] This broad activity profile suggests that while potentially effective against diseases driven by these kinases, there is also a higher potential for off-target effects.[1][4] The lack of significant activity against EGFR and HER2 demonstrates a degree of selectivity against certain kinase families.

Experimental Protocols

The determination of a kinase inhibitory profile relies on robust and reproducible experimental methodologies. Below is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values presented in Table 1.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

1. Principle: This assay measures the binding of a test compound to the ATP-binding site of a kinase. It utilizes a fluorescently labeled "tracer" that also binds to the ATP site and an antibody that recognizes a tag on the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Europium-labeled antibody and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

2. Materials:

  • Kinase of interest (e.g., recombinant human ABL, SRC).
  • Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST).
  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.
  • Test compounds (AFN-42, Dasatinib) serially diluted in DMSO.
  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • 384-well, low-volume, black microplates.
  • Fluorescence plate reader capable of time-resolved FRET measurements.

3. Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control.
  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at 2X the final desired concentration.
  • Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer at 2X the final desired concentration.
  • Reaction Assembly: Add the Kinase/Antibody mixture to each well of the assay plate.
  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Tracer Addition: Add the tracer solution to all wells.
  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.
  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the Europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm).

4. Data Analysis:

  • Calculate the emission ratio (665 nm / 620 nm).
  • Normalize the data using the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
  • Plot the normalized percent inhibition against the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Selectivity Profiling Compound Test Compound (AFN-42) Assay Single High-Dose Kinase Panel Screen (e.g., 1µM) Compound->Assay Introduce Hit_Ident Identify Initial 'Hits' (>80% Inhibition) Assay->Hit_Ident Analyze Dose_Resp 10-Point Dose Response Assay on 'Hit' Kinases Hit_Ident->Dose_Resp IC50 Calculate IC50 Values Profile Generate Selectivity Profile (Comparison to other kinases) IC50->Profile Report Final Cross-Reactivity Report Profile->Report

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

G cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Dasatinib Dasatinib / AFN-42 BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases (SRC, LCK, LYN) Dasatinib->SRC Inhibits PDGFR PDGFRβ Dasatinib->PDGFR Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits On_Target_Effects Inhibition of CML Cell Proliferation & Survival BCR_ABL->On_Target_Effects Off_Target_Effects Impact on Adhesion, Migration, Immune Response, etc. SRC->Off_Target_Effects PDGFR->Off_Target_Effects cKIT->Off_Target_Effects

Caption: On-target vs. off-target effects of a multi-targeted kinase inhibitor.

References

Comparative Guide to Analytical Methods for the Quantification of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 2-Amino-5-fluoronicotinonitrile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of potential analytical methods for the quantification of this compound, complete with detailed experimental protocols and performance data based on the analysis of structurally similar compounds.

While specific validated methods for this compound are not widely published, this document outlines the most probable and effective techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of small organic molecules in pharmaceutical applications. For a compound like this compound, which contains a chromophore, UV detection is a straightforward and sensitive approach. A reverse-phase HPLC method is anticipated to provide excellent separation and quantification.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve a good peak shape and resolution from potential impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan would be required, but a wavelength around 254 nm is often a good starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: An external standard calibration curve would be constructed by preparing a series of known concentrations of a this compound reference standard.

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar analytical methods.[1]

ParameterExpected Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Retention Time3 - 10 minutes (method dependent)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[2][3]

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Derivatization: The primary amino group of this compound can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluoropropionic anhydride (PFPA). The reaction typically involves heating the sample with the derivatizing agent in a suitable solvent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection mode for trace analysis.

  • Temperature Program: An optimized temperature gradient would be required, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. For quantification, Selected Ion Monitoring (SIM) mode should be used to monitor characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

  • Sample Preparation: An extraction step (e.g., liquid-liquid extraction) may be necessary to isolate the analyte from complex matrices before derivatization.

  • Quantification: An internal standard method is recommended for GC-MS to correct for variations in derivatization efficiency and injection volume. A calibration curve would be prepared using a range of concentrations of the derivatized reference standard and a fixed concentration of the internal standard.

The following table outlines the expected performance of a GC-MS method for the quantification of derivatized this compound.

ParameterExpected Performance
Linearity (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and interaction with the stationary phase.
Derivatization Generally not required.Often required for polar analytes to increase volatility.[2][3]
Sensitivity Good, typically in the µg/mL range.[1]Very high, often in the ng/mL to pg/mL range.
Selectivity Moderate, based on retention time and UV spectrum.High, based on retention time and mass spectrum, providing structural information.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.
Instrumentation Cost LowerHigher
Robustness High, well-established for routine analysis.Can be more complex to operate and maintain.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical relationships in selecting an analytical method and a general workflow for the quantification of a pharmaceutical intermediate like this compound.

cluster_selection Method Selection Analyte Analyte Properties (Volatility, Polarity, Chromophore) Decision Decision Point Analyte->Decision Matrix Sample Matrix (Complexity, Interferences) Matrix->Decision Requirements Analytical Requirements (Sensitivity, Throughput, Cost) Requirements->Decision HPLC HPLC-UV Decision->HPLC Non-volatile / Polar Good UV absorbance GCMS GC-MS Decision->GCMS Volatile / Derivatizable High sensitivity needed

Caption: Logical workflow for selecting an analytical method.

cluster_workflow General Quantification Workflow SamplePrep Sample Preparation (Dissolution, Extraction, Derivatization) Instrumental Instrumental Analysis (HPLC or GC-MS) SamplePrep->Instrumental DataAcq Data Acquisition Instrumental->DataAcq DataProc Data Processing (Peak Integration, Calibration) DataAcq->DataProc Quantification Quantification (Concentration Calculation) DataProc->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: General workflow for quantitative analysis.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 2-Amino-5-fluoronicotinonitrile is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, which have the same molecular formula but different arrangements of substituents on the pyridine ring, can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.

This guide provides a comparative overview of three common analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented is based on established principles of analytical chemistry for similar aromatic compounds, offering a practical framework for method development and validation.

Potential Positional Isomers of this compound

The primary challenge in the purity analysis of this compound lies in the separation from its potential positional isomers. The pyridine ring allows for several possible arrangements of the amino, fluoro, and cyano groups. Some of the key potential isomers include:

  • 2-Amino-3-fluoronicotinonitrile

  • 2-Amino-4-fluoronicotinonitrile

  • 2-Amino-6-fluoronicotinonitrile

  • 4-Amino-5-fluoronicotinonitrile

  • 6-Amino-5-fluoronicotinonitrile

Effective analytical methods must be able to resolve this compound from these and other potential process-related impurities.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the desired sensitivity, resolution, and the nature of the sample matrix. The following tables summarize the typical performance of HPLC, GC, and NMR for the analysis of this compound and its isomers.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase.Differentiation based on the chemical environment of atomic nuclei.
Resolution Excellent for positional isomers with appropriate column and mobile phase selection.Good to excellent, depending on column polarity and temperature programming.Can distinguish isomers with distinct chemical shifts and coupling constants.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower sensitivity, typically requiring µg to mg of sample.
Quantification Highly accurate and precise.Highly accurate and precise.Accurate for relative quantification of isomers in a mixture.
Sample Throughput High.High.Lower.
Instrumentation Cost Moderate.Moderate.High.

Table 2: Typical Method Parameters and Performance Data (Hypothetical)

Analytical MethodParameterThis compoundIsomer 1 (e.g., 2-Amino-3-fluoronicotinonitrile)Isomer 2 (e.g., 4-Amino-5-fluoronicotinonitrile)
HPLC Retention Time (min)8.57.29.8
Resolution (Rs)-2.1 (relative to main peak)2.5 (relative to main peak)
Limit of Detection (LOD)0.01 µg/mL0.01 µg/mL0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL0.03 µg/mL0.03 µg/mL
GC Retention Time (min)12.311.912.8
Resolution (Rs)-1.8 (relative to main peak)2.2 (relative to main peak)
Limit of Detection (LOD)0.005 µg/mL0.005 µg/mL0.005 µg/mL
Limit of Quantification (LOQ)0.015 µg/mL0.015 µg/mL0.015 µg/mL
¹H NMR Chemical Shift (ppm, hypothetical)7.8 (d), 6.5 (d)7.6 (dd), 6.8 (t)8.1 (s), 6.9 (d)
Coupling Constant (Hz, hypothetical)J = 8.0, 2.5J = 8.5, 5.0J = 3.0

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This method is often the primary choice for purity analysis due to its versatility and high resolving power for non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the aminonicotinonitrile isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation (with derivatization):

  • Accurately weigh approximately 5 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify isomers without the need for chromatographic separation, provided that unique signals exist for each isomer.[1][2] Both ¹H and ¹⁹F NMR can be valuable.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

  • Concentration: 5-10 mg/mL.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Analysis:

  • Identify the signals corresponding to the main isomer and any potential impurities.

  • Integrate the unique, well-resolved signals for each isomer.

  • Calculate the relative molar ratio of the isomers based on the integral values.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., Silylation) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H, ¹⁹F) transfer->acquire process Process Data (FT, Phasing) acquire->process assign Assign Signals process->assign integrate Integrate Unique Signals assign->integrate calculate Calculate Isomer Ratio integrate->calculate

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-fluoronicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for ensuring a safe and compliant laboratory environment is the meticulous management and disposal of chemical waste. For researchers, scientists, and professionals in drug development, the proper handling of specialized compounds like 2-Amino-5-fluoronicotinonitrile is paramount. Adherence to these detailed procedures is essential to mitigate risks to both personnel and the environment, fostering a culture of safety and responsibility. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Key Hazard and Safety Data

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. The following table summarizes essential quantitative and qualitative safety information for this compound.

PropertyValueSource
CAS Number 801303-22-0[1][2]
Molecular Formula C₆H₄FN₃[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Physical Form Solid[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Experimental Protocol for Safe Disposal

The following protocol provides a detailed methodology for the proper disposal of this compound, encompassing waste collection, segregation, and final disposal arrangements.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust generation.

    • Place the collected solid into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials:

    • Any items that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste.

    • Dispose of these materials in the same designated hazardous waste container as the solid waste.

  • Solutions:

    • Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

3. Labeling and Storage:

  • The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of waste in the container.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Maintain a record of all hazardous waste disposal activities as required by institutional and regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste Type solid_waste Solid Residue start->solid_waste Solid contaminated_materials Contaminated PPE & Labware start->contaminated_materials Contaminated Items solution_waste Liquid Solutions start->solution_waste Liquid solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container contaminated_materials->solid_container liquid_container Seal in Labeled Liquid Waste Container solution_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Licensed Hazardous Waste Collection storage->disposal documentation Complete Waste Disposal Manifest disposal->documentation

Disposal workflow for this compound.

This comprehensive guide ensures that laboratory professionals are equipped with the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a high standard of safety, protect the environment, and build a foundation of trust in their chemical handling practices.

References

Personal protective equipment for handling 2-Amino-5-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0).

This document provides immediate and essential safety protocols to ensure the protection of laboratory personnel and the environment when working with this compound. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for structurally similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[1][2][3] Inhalation of dust or powder should be avoided, and ingestion is considered harmful.[1][3] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment

A multi-layered approach to personal protection is essential to minimize all routes of potential exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection, especially when handling the solid form.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile for splash protection; consider Butyl rubber or Viton™ for extended contact)NIOSH-approved N95 (or better) particulate respiratorFull-coverage lab coat, closed-toe shoes
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile for splash protection; consider Butyl rubber or Viton™ for extended contact)Required if not performed in a certified chemical fume hoodFull-coverage lab coat, closed-toe shoes
Conducting Reactions Chemical safety gogglesChemical-resistant gloves (Nitrile for splash protection; consider Butyl rubber or Viton™ for extended contact)Work within a certified chemical fume hoodFull-coverage lab coat, closed-toe shoes
Handling Waste and Decontamination Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)NIOSH-approved N95 (or better) particulate respirator if handling solid waste outside a fume hoodChemical-resistant apron over a lab coat, closed-toe shoes

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is necessary to ensure safe handling and disposal of this compound.

Engineering Controls

All work with solid this compound and its concentrated solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid Dust Formation: When handling the solid material, take care to minimize the generation of dust.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Disposal Plan
  • Waste Segregation: All solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental disposal company in accordance with local, state, and federal regulations.

Visual Workflow for PPE Selection and Use

The following diagram outlines the logical steps for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment (Identify Hazards) ConsultSDS Consult Safety Data Sheet (SDS) RiskAssessment->ConsultSDS SelectPPE Select Appropriate PPE (Based on Task) ConsultSDS->SelectPPE InspectPPE Inspect PPE for Damage SelectPPE->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE HandleChemical Handle this compound DonPPE->HandleChemical DoffPPE Doff PPE Correctly (Avoid Contamination) HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE Hygiene Wash Hands Thoroughly DisposePPE->Hygiene

PPE Selection and Use Workflow for Chemical Handling.

By implementing these safety measures and handling protocols, researchers can significantly mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-fluoronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-fluoronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.